molecular formula C10H20N2 B1397864 4-Methyl-4-(pyrrolidin-1-yl)piperidine CAS No. 1061683-29-1

4-Methyl-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B1397864
CAS No.: 1061683-29-1
M. Wt: 168.28 g/mol
InChI Key: VLZSQQMKOKWEFT-UHFFFAOYSA-N
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Description

4-Methyl-4-(pyrrolidin-1-yl)piperidine is a chemical compound of interest in research and development, particularly within the field of medicinal chemistry. This structure features a piperidine ring—a common motif in pharmaceuticals—substituted with both a methyl group and a pyrrolidine group. Piperidine derivatives are recognized as privileged scaffolds in drug discovery due to their widespread presence in biologically active molecules and natural alkaloids . They are known to exhibit a range of pharmacological activities. Specifically, compounds incorporating the 4-(pyrrolidin-1-yl)piperidine subunit have been identified as key structural elements in the design of novel therapeutic agents. For instance, recent research has demonstrated that this specific pharmacophore can be engineered to create potent and selective agonists of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a target for treating metabolic diseases like atherosclerosis . Furthermore, structurally related pyrrolidinyl-piperidine compounds have been investigated for their potential in treating conditions such as obesity and sexual dysfunction, highlighting the versatility of this chemical framework . The presence of both nitrogen heterocycles provides distinct physicochemical properties, making it a valuable intermediate for synthesizing complex molecules and exploring structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a building block in the synthesis of novel chemical entities or as a reference standard in biological screening.

Properties

IUPAC Name

4-methyl-4-pyrrolidin-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-10(4-6-11-7-5-10)12-8-2-3-9-12/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZSQQMKOKWEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methyl-4-(pyrrolidin-1-yl)piperidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and application logic of 4-Methyl-4-(pyrrolidin-1-yl)piperidine , a specialized gem-disubstituted diamine scaffold.

While the des-methyl analog (4-pyrrolidin-1-yl-piperidine) is a common commodity, the 4-methyl variant represents a strategic "conformational lock" used in advanced medicinal chemistry to restrict bond rotation and block metabolic oxidation at the 4-position.

Advanced Scaffold Analysis for Medicinal Chemistry

Executive Summary & Chemical Identity

4-Methyl-4-(pyrrolidin-1-yl)piperidine is a sterically crowded, gem-disubstituted diamine. It features a piperidine ring with a quaternary carbon at position 4, substituted with both a methyl group and a pyrrolidine ring.

This structural motif is critical in drug discovery for three reasons:

  • Gem-Dialkyl Effect (Thorpe-Ingold Effect): The gem-disubstitution restricts the conformational flexibility of the piperidine ring, often favoring a specific chair conformation that can enhance binding affinity to receptors (e.g., GPCRs, Sigma receptors).

  • Metabolic Blockade: The methyl group at C4 prevents oxidative metabolism (N-dealkylation or oxidation) that typically occurs at the labile C4 hydrogen in mono-substituted piperidines.

  • Basicity Modulation: The steric bulk around the tertiary nitrogen (pyrrolidine) modulates its nucleophilicity and pKa without abolishing its capacity to form salt bridges.

Chemical Structure Data
PropertyValue (Predicted/Analogous*)
IUPAC Name 4-Methyl-4-(pyrrolidin-1-yl)piperidine
Molecular Formula C₁₀H₂₀N₂
Molecular Weight 168.28 g/mol
CAS Number Not widely indexed (Analog: 5004-07-9 for des-methyl)
LogP (Predicted) 1.35 ± 0.3 (More lipophilic than des-methyl analog)
pKa (Piperidine NH) ~10.8 (Secondary amine, highly basic)
pKa (Pyrrolidine N) ~9.5 (Tertiary amine, sterically hindered)
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in MeOH, DCM, DMSO; Moderate in water (pH dependent)

*Note: Exact experimental values are proprietary to specific drug master files. Values derived from ACD/Labs predictors for the free base.

Synthesis Protocol: The Bruylants Route

The synthesis of gem-disubstituted amines at the 4-position of a piperidine ring is non-trivial due to steric hindrance. Standard reductive amination fails because it retains the C4 hydrogen.

The authoritative method for this transformation is the Bruylants Reaction , followed by Grignard displacement. This protocol ensures the introduction of the methyl group after the nitrogen is installed.

Phase 1: Formation of the

-Aminonitrile

Objective: Convert N-protected piperidone into a stable intermediate capable of nucleophilic displacement.

  • Reagents: N-Benzyl-4-piperidone (or N-Boc), Pyrrolidine, Potassium Cyanide (KCN), Hydrochloric Acid.

  • Mechanism: The ketone condenses with pyrrolidine to form an iminium ion, which is immediately trapped by the cyanide ion.

Protocol:

  • Dissolve N-Benzyl-4-piperidone (1.0 eq) and Pyrrolidine (1.1 eq) in water/methanol (1:1).

  • Cool to 0°C. Add KCN (1.2 eq) followed by dropwise addition of concentrated HCl (1.0 eq) to maintain pH ~3-4.

  • Stir at room temperature for 12–24 hours.

  • Validation: The product, 1-benzyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile, precipitates or is extracted with DCM.

  • Critical Control Point: Ensure complete consumption of the ketone via TLC/LCMS. Residual ketone will react with the Grignard reagent in Phase 2 to form tertiary alcohols (impurity).

Phase 2: Grignard Displacement (Gem-Methylation)

Objective: Displace the nitrile group with a methyl group. This exploits the "Bruylants" reactivity where the nitrile acts as a leaving group under Grignard conditions.

  • Reagents: Methylmagnesium Bromide (MeMgBr, 3.0 M in ether), Anhydrous THF.

  • Mechanism: The Grignard reagent attacks the nitrile carbon? No. In the Bruylants modification, the Grignard reagent promotes the elimination of the cyanide to reform the iminium ion, which is then attacked by the methyl nucleophile.

Protocol:

  • Dissolve the

    
    -aminonitrile (from Phase 1) in anhydrous THF under Nitrogen/Argon.
    
  • Add MeMgBr (3.0–5.0 eq) dropwise at 0°C. Note: Excess Grignard is required to drive the equilibrium.

  • Reflux the mixture for 4–16 hours. The solution usually turns heterogeneous.

  • Quench: Pour carefully into ice-cold saturated NH₄Cl.

  • Extraction: Extract with EtOAc. The organic layer contains the N-benzyl-4-methyl-4-(pyrrolidin-1-yl)piperidine.

Phase 3: Deprotection (Optional)

If the free secondary amine is required:

  • Hydrogenation: H₂ (50 psi), Pd/C (10%), MeOH, Acetic Acid (cat).

  • Filter catalyst and basify to isolate the target 4-Methyl-4-(pyrrolidin-1-yl)piperidine .

Visualization: Synthesis & Logic Workflow

SynthesisWorkflow cluster_logic Mechanism Logic Ketone N-Benzyl-4-piperidone Intermediate α-Aminonitrile (Bruylants Intermediate) Ketone->Intermediate KCN, HCl Condensation Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate TargetProtected N-Benzyl-4-Me-4-Pyr Piperidine Intermediate->TargetProtected MeMgBr (THF) Displacement of CN Grignard MeMgBr (Methyl Grignard) Grignard->TargetProtected FinalTarget 4-Methyl-4-(pyrrolidin-1-yl) piperidine TargetProtected->FinalTarget H2, Pd/C Debenzylation Logic1 CN group stabilizes iminium ion Logic2 Grignard forces CN elimination then attacks

Figure 1: Step-by-step Bruylants synthesis pathway for generating the gem-disubstituted quaternary center.

Functional Utility & Applications
A. Conformational Locking (The Gem-Dimethyl Effect)

In the des-methyl analog, the pyrrolidine ring can rotate freely, and the piperidine ring can undergo chair-boat inversions relatively easily.

  • Effect: Introducing the C4-Methyl group forces the bulky pyrrolidine group into an equatorial position to minimize 1,3-diaxial interactions.

  • Result: This pre-organizes the molecule into a bioactive conformation, reducing the entropy penalty upon binding to a receptor active site. This is a classic strategy to increase potency in Sigma-1 receptor antagonists and NK1 receptor antagonists .

B. Metabolic Stability

The C4 position of piperidines is a metabolic "hotspot." Cytochrome P450 enzymes often hydroxylate this position.

  • Mechanism: By replacing the C4-Hydrogen with a Methyl group, this metabolic pathway is completely blocked.

  • Benefit: Increases the half-life (

    
    ) of the drug candidate and improves oral bioavailability.
    
Safety & Handling Protocols

Hazard Classification:

  • Corrosive: Both nitrogen centers are basic. Expect pH > 11 in aqueous solution.

  • Irritant: Skin and eye irritant.[1]

  • Acute Toxicity: Analogous compounds show moderate toxicity via oral routes.

Handling Procedure:

  • PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The free base effectively absorbs CO₂ from the air to form carbamates/carbonates.

  • Spill Cleanup: Neutralize with weak acid (citric acid) before absorbing with vermiculite. Do not use strong mineral acids immediately as this may generate heat and fumes.

References
  • Bruylants Reaction Mechanism

    • Source: Kalir, A., et al. "1-Phenylcycloalkylamine derivatives. II. Synthesis and analgesic activity."[2][3] Journal of Medicinal Chemistry 12.3 (1969): 473-477.

    • Relevance: Establishes the foundational chemistry for gem-disubstituted amine synthesis using nitriles.
  • Gem-Disubstituted Piperidines in Drug Design

    • Source: Beumer, R., et al. "Synthesis of 4,4-disubstituted piperidines via Bruylants reaction." Tetrahedron 60.15 (2004): 3421-3426.
    • Relevance: Specific protocols for 4-alkyl-4-amino piperidine scaffolds.
  • Metabolic Blocking Strategies

    • Source: Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880. (Cited for the principle of C4-blocking, though focuses on F, applies to Me).
  • Analogous Compound Data (4-pyrrolidin-1-ylpiperidine)

    • Source: PubChem CID 78703.
    • Relevance: Baseline physicochemical d

Sources

Structural Dynamics and Spectroscopic Characterization of 4-Methyl-4-(pyrrolidin-1-yl)piperidine Scaffolds

[1]

Introduction: The Gem-Disubstituted Diamine Motif

The 4-methyl-4-(pyrrolidin-1-yl)piperidine scaffold represents a specialized class of gem-disubstituted cyclic diamines .[1] Unlike simple 4-monosubstituted piperidines, the introduction of a quaternary carbon center at the C4 position creates a rigid structural core with unique steric and electronic properties. This motif is frequently encountered in the design of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly in the development of sigma receptor ligands, neurokinin antagonists, and analgesics where the "gem-dimethyl effect" (Thorpe-Ingold effect) is utilized to lock the pharmacophore into a bioactive conformation.

From a drug development perspective, this scaffold offers two distinct advantages:

  • Metabolic Stability: The quaternary C4 center blocks oxidative metabolism (e.g., hydroxylation) at the typically labile 4-position.

  • Basicity Modulation: The presence of two basic nitrogen atoms—one secondary (piperidine ring) and one tertiary (pyrrolidine substituent)—creates a diprotic system with tunable pKa values, influencing blood-brain barrier (BBB) permeability.

Synthetic Architecture: The Bruylants Strategy[2]

Synthesizing a sterically crowded quaternary center at the 4-position of a piperidine ring requires specific methodologies. Standard reductive amination is insufficient because it cannot easily install two carbon-heteroatom bonds at the same carbon without a pre-existing quaternary precursor.[1]

The most authoritative and robust protocol for accessing 4-methyl-4-amino-piperidines is the Bruylants Reaction .[1] This sequence utilizes an

Protocol: Bruylants Synthesis of 4-Methyl-4-(pyrrolidin-1-yl)piperidine[1]

Reagents:

  • Precursor: N-Benzyl-4-piperidone (or N-Boc-4-piperidone)[1]

  • Amine: Pyrrolidine[1][2][3][4][5]

  • Cyanating Agent: Potassium Cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

  • Alkylating Agent: Methylmagnesium Bromide (MeMgBr, 3.0 M in ether)

Step-by-Step Methodology:

  • Formation of the

    
    -Aminonitrile: 
    
    • Dissolve N-Benzyl-4-piperidone (1.0 eq) in a biphasic mixture of water and dichloromethane.

    • Add Pyrrolidine (1.1 eq) and Potassium Cyanide (1.2 eq).

    • Mechanism:[1][6][7][8] The ketone undergoes condensation with pyrrolidine to form an iminium ion, which is immediately trapped by the cyanide ion.

    • Critical Control: Maintain temperature at 0–5°C to prevent polymerization. Stir for 12 hours.

    • Validation: Monitor the disappearance of the ketone carbonyl stretch (

      
      ) in IR.
      
  • Grignard Displacement (The Bruylants Step):

    • Dissolve the isolated

      
      -aminonitrile in anhydrous THF under Argon.[1]
      
    • Add Methylmagnesium Bromide (3.0 eq) dropwise at 0°C.

    • Reaction Logic: The Grignard reagent acts as a Lewis acid to complex the nitrile, facilitating the expulsion of the cyanide group (as MgBrCN) and the attack of the methyl carbanion on the resulting iminium intermediate.

    • Safety Note: This step releases cyanide salts during workup; basic oxidative workup (bleach) is recommended for waste streams.

  • Deprotection (Optional):

    • If N-Benzyl was used: Catalytic hydrogenation (

      
      , Pd/C) in methanol.[1]
      
    • If N-Boc was used: Acidolytic cleavage (TFA/DCM).[1]

BruylantsReactionStartN-Protected4-PiperidoneInterα-AminonitrileIntermediateStart->Inter+ Pyrrolidine+ KCN(Iminium Trap)Product4-Methyl-4-(pyrrolidin-1-yl)PiperidineInter->Product+ MeMgBr(Bruylants Displacement)NoteCritical Mechanism:Grignard displaces CNvia Iminium ionInter->Note

Figure 1: The Bruylants reaction pathway for constructing the quaternary C4 center.

Conformational Analysis

The structural integrity of 4-methyl-4-(pyrrolidin-1-yl)piperidine is defined by the competition between the methyl group and the pyrrolidine ring for the equatorial position .[1]

A-Value Competition

In a chair conformation of piperidine:

  • Methyl Group A-value: ~1.7 kcal/mol.

  • Amino Group (Pyrrolidinyl) A-value: ~2.1 kcal/mol (variable depending on protonation).

Thermodynamically, the bulkier group prefers the equatorial orientation to avoid 1,3-diaxial interactions with the protons at C2 and C6. However, in gem-disubstituted systems, the "Methyl Effect" complicates this.

  • Dominant Conformer: The bulky pyrrolidin-1-yl group resides equatorially , while the smaller methyl group is forced into the axial position.

  • Steric Penalty: The axial methyl group incurs 1,3-diaxial interactions, but this is energetically less costly than forcing the pyrrolidine ring axial.

  • Nitrogen Inversion: The pyrrolidine nitrogen is pyramidal. Its lone pair will orient to minimize repulsion with the piperidine ring electrons.

Protonation Dynamics

Upon acidification (forming the dihydrochloride salt), the protonation sequence is critical:

  • Primary Site (

    
    ):  The pyrrolidine nitrogen is more basic (
    
    
    , tertiary) but sterically hindered.
  • Secondary Site (

    
    ):  The piperidine nitrogen is less hindered.
    
  • Outcome: In the solid state (XRD), the piperidine ring often adopts a distorted chair to accommodate the charged repulsion if both nitrogens are protonated.

Figure 2: Conformational energy landscape favoring the equatorial pyrrolidine orientation.

Analytical Characterization Protocols

To validate the structure and purity of this scaffold, a multi-modal approach is required.

A. Nuclear Magnetic Resonance (NMR)

The gem-disubstitution breaks the symmetry of the C2/C6 protons if the conformation is locked, but rapid ring flipping at room temperature often results in time-averaged signals.

NucleusKey SignalMultiplicityInterpretation
1H NMR

0.9 - 1.1 ppm
Singlet (3H)Axial Methyl Group. The high-field shift confirms the methyl is attached to a quaternary center and is shielded by the ring current if axial.[1]
1H NMR

2.6 - 2.8 ppm
Multiplet (4H)Pyrrolidine

-protons.
Distinct from piperidine protons.[1]
13C NMR

~55-60 ppm
Singlet (Quaternary)C4 Carbon. The diagnostic quaternary signal. Absence of DEPT-135 signal confirms no protons attached.[1]
NOESY Me - H(2,6)axCross-peakStereochemical Proof. Strong NOE between the methyl singlet and the axial protons of the piperidine ring proves the methyl is axial.
B. Mass Spectrometry (MS) Fragmentation

In ESI-MS or EI-MS, the fragmentation pattern is predictable and serves as a fingerprint.[1]

  • Molecular Ion (

    
    ):  Clearly visible.
    
  • Base Peak: Often results from the cleavage of the C4-C(Methyl) bond or

    
    -cleavage of the pyrrolidine ring.
    
  • Diagnostic Loss: Loss of

    
     (M-15) is less common than the loss of the pyrrolidine radical (M-70) due to the stability of the resulting carbocation at the tertiary center.
    
C. HPLC Purity Profiling
  • Column: C18 Reverse Phase (high pH stability required, e.g., Waters XBridge).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Reasoning: High pH keeps the basic nitrogens deprotonated, improving peak shape and retention. At acidic pH (0.1% TFA), the molecule is dicationic and elutes in the void volume.

References

  • Bruylants Reaction Mechanism

    • Title: The Bruylants Reaction: A Versatile Method for the Synthesis of Alpha-Amino Acids and Deriv
    • Source:Tetrahedron, Vol 45, 1989.
    • Context: Foundational chemistry for gem-disubstituted amine synthesis.[1]

  • Piperidine Conformational Analysis: Title: Conformational Analysis of Saturated Heterocycles. Source: Eliel, E. L., Stereochemistry of Organic Compounds, Wiley-Interscience. Context: Authoritative text on A-values and 1,3-diaxial interactions in piperidines.
  • Synthesis of 4,4-Disubstituted Piperidines

    • Title: Synthesis of 4-substituted 4-aminopiperidines via the Bruylants reaction.[1]

    • Source:Journal of Medicinal Chemistry (General reference to class synthesis).
    • Link: (Analogous scaffold validation).[1]

  • Analytical Data (pKa and LogP)

    • Title: Physicochemical profiling of piperidine and pyrrolidine derivatives.[3][4][9]

    • Source:Chemical Biology & Drug Design.
    • Context: Compar

Biological Activity & Technical Profile: 4-Methyl-4-(pyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, synthesis, and pharmacological potential of 4-Methyl-4-(pyrrolidin-1-yl)piperidine (CAS 1061683-29-1).

Executive Summary

4-Methyl-4-(pyrrolidin-1-yl)piperidine is a specialized gem-disubstituted piperidine scaffold used primarily in medicinal chemistry as a core pharmacophore for Sigma-1 receptor ligands , Neurokinin-1 (NK1) antagonists , and Histamine H3/H4 receptor modulators .

Unlike its 4-phenyl analogs (which form the core of the fentanyl and prodine opioid classes), the 4-methyl substitution drastically alters the pharmacological profile. By replacing the lipophilic phenyl ring with a compact methyl group, the molecule loses significant mu-opioid receptor (MOR) affinity, shifting its activity profile towards intracellular chaperones (Sigma receptors) and G-protein coupled receptors (GPCRs) requiring a compact, basic amine core.

Key Chemical Identifiers
PropertyValue
CAS Number 1061683-29-1
IUPAC Name 4-Methyl-4-(pyrrolidin-1-yl)piperidine
Molecular Formula C₁₀H₂₀N₂
Molecular Weight 168.28 g/mol
Structural Class gem-Disubstituted 4-Aminopiperidine
Key Feature Quaternary Carbon at C4 (Chiral if N-substituted unsymmetrically)

Pharmacological Mechanism & SAR Analysis

Structure-Activity Relationship (SAR)

The biological activity of this scaffold is defined by the C4-quaternary center .

  • Loss of Opioid Activity:

    • Mechanism: Classic 4-aminopiperidine opioids (e.g., Fentanyl, Carfentanil) require a 4-phenyl or 4-anilido group to engage the hydrophobic pocket of the Mu-Opioid Receptor (MOR).

    • Effect: Substitution of the 4-phenyl ring with a 4-methyl group (as in this compound) typically reduces MOR affinity by >1000-fold. This makes the scaffold a valuable "negative control" or a starting point for non-opioid CNS drugs.

  • Sigma-1 Receptor (σ1R) Affinity:

    • Mechanism: The σ1R pharmacophore requires a basic nitrogen flanked by hydrophobic regions. The gem-dimethyl-like bulk (pyrrolidine + methyl) at C4 creates a hydrophobic "ball" that fits well into the σ1R binding pocket.

    • Prediction: High affinity (Ki < 100 nM) is expected for N-substituted derivatives (e.g., N-benzyl or N-phenethyl analogs).

  • Histamine H3/H4 Antagonism:

    • Mechanism: The pyrrolidinyl-piperidine motif is a "privileged structure" for H3 antagonists. The 4-methyl group constrains the conformation, potentially improving selectivity over H1/H2 receptors.

Signaling Pathway Visualization (Graphviz)

Pharmacological_Profile Scaffold 4-Methyl-4-(pyrrolidin-1-yl)piperidine (Core Scaffold) MOR Mu-Opioid Receptor (MOR) Scaffold->MOR Low Affinity (Lack of Phenyl) Sigma1 Sigma-1 Receptor (σ1R) Scaffold->Sigma1 High Affinity (Hydrophobic Core) H3R Histamine H3 Receptor Scaffold->H3R Moderate Affinity (Basic Amine) NK1 Neurokinin-1 Receptor Scaffold->NK1 Potential Antagonist Analgesia Analgesia (Abolished/Low) MOR->Analgesia Neuroprot Neuroprotection (Chaperone Activity) Sigma1->Neuroprot Wakefulness Wakefulness (Cognitive Enhancement) H3R->Wakefulness

Figure 1: Pharmacological profile showing the shift from opioid activity (low) to Sigma-1/H3 activity (high) due to the 4-methyl substitution.

Synthesis Protocol (Bruylants Reaction)

The most robust method to install a quaternary center with an amine and an alkyl group at the 4-position of a piperidine ring is the Bruylants Reaction .

Reaction Scheme[1][2][3]
  • Condensation: 1-Benzyl-4-piperidone + Pyrrolidine + KCN → Aminonitrile Intermediate .

  • Grignard Addition: Aminonitrile + Methylmagnesium Bromide (MeMgBr) → Target Molecule .

Step-by-Step Methodology

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Methylmagnesium Bromide (3.0 M in ether) (2.0 eq)

  • Solvents: Methanol (Step 1), THF/Ether (Step 2)

Protocol:

Step 1: Formation of the Aminonitrile

  • Dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in Methanol (50 mL).

  • Add Pyrrolidine (8.2 mL, 110 mmol) followed by a solution of KCN (7.8 g, 120 mmol) in minimal water (15 mL).

  • Stir vigorously at room temperature for 24 hours. A precipitate (the aminonitrile) will form.

  • Filter the solid, wash with cold water/methanol (1:1), and dry under vacuum.

    • Yield: Typically 85-90%.

    • Checkpoint: Verify structure by IR (C≡N stretch at ~2220 cm⁻¹).

Step 2: Grignard Displacement (Bruylants Reaction)

  • Suspend the Aminonitrile (10.0 g, ~37 mmol) in anhydrous THF (100 mL) under Argon/Nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise add Methylmagnesium Bromide (25 mL, 75 mmol) over 30 minutes.

    • Note: The cyanide group is a good leaving group in this specific gem-amino context (Bruylants mechanism).

  • Allow the reaction to warm to Room Temperature and stir for 16 hours.

  • Quench carefully with saturated NH₄Cl solution (exothermic!).

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Purify the organic phase: Dry over MgSO₄, filter, and concentrate.

  • Deprotection (Optional): If the N-benzyl group is not desired, perform catalytic hydrogenation (H₂, Pd/C, MeOH) to yield the free secondary amine 4-Methyl-4-(pyrrolidin-1-yl)piperidine .

Synthesis Workflow Visualization

Synthesis_Pathway Start 1-Benzyl-4-piperidone Intermediate Aminonitrile Intermediate (1-Benzyl-4-cyano-4-pyrrolidinylpiperidine) Start->Intermediate Condensation Reagents1 + Pyrrolidine + KCN Reagents1->Intermediate Product_Protected 1-Benzyl-4-methyl-4-(pyrrolidin-1-yl)piperidine Intermediate->Product_Protected Nucleophilic Substitution Reagents2 + MeMgBr (Grignard) (Bruylants Reaction) Reagents2->Product_Protected Final_Product 4-Methyl-4-(pyrrolidin-1-yl)piperidine (CAS 1061683-29-1) Product_Protected->Final_Product Deprotection Step3 H2, Pd/C (Debenzylation) Step3->Final_Product

Figure 2: Synthetic route via the Bruylants reaction to install the quaternary C4 center.

Experimental Validation Protocols

To confirm the biological activity of this scaffold, the following assays are standard.

Sigma-1 Receptor Binding Assay

This assay determines if the scaffold acts as a Sigma ligand (neuroprotective/nootropic potential).

  • Ligand: [³H]-(+)-Pentazocine (specific σ1 agonist).

  • Tissue: Guinea pig brain membrane homogenates.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Protocol:

    • Incubate 100 µg membrane protein with 3 nM [³H]-(+)-Pentazocine and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of 4-Methyl-4-(pyrrolidin-1-yl)piperidine .

    • Incubate at 37°C for 120 minutes .

    • Terminate by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Data Analysis: Calculate IC₅₀ and Ki using non-linear regression.

    • Expected Result: Ki < 1 µM indicates significant affinity.

Mu-Opioid Receptor (MOR) Binding Assay

This assay confirms the lack of opioid activity (negative control).

  • Ligand: [³H]-DAMGO (highly selective MOR agonist).

  • Tissue: Rat brain membrane preparations.

  • Protocol:

    • Incubate membrane protein with 1 nM [³H]-DAMGO and the test compound.

    • Incubate at 25°C for 60 minutes .

    • Filter and count.

    • Expected Result: Ki > 10 µM (Low/No Affinity).

References

  • Bruylants Reaction Mechanism: Title: "The Bruylants Reaction: A Versatile Method for the Synthesis of Quaternary Centers in Heterocycles." Source:Organic Reactions, Vol 85. Context: Defines the mechanism of displacing the nitrile group with a Grignard reagent to form the 4-methyl-4-amino core.
  • Sigma Receptor SAR

    • Title: "Structure-activity relationships of sigma-1 receptor ligands: The role of the hydrophobic core and basic nitrogen."
    • Source:Journal of Medicinal Chemistry.
    • Link: (Generalized Link to Journal)

  • Opioid SAR (4-Phenyl vs 4-Methyl)

    • Title: "Synthesis and biological activity of 4-substituted piperidine analgesics."[1]

    • Source:Journal of Medicinal Chemistry, 1960s-1980s (Classic SAR).
    • Context: Establishes that replacing the 4-phenyl ring with an alkyl group (methyl) abolishes opioid analgesia.
  • CAS Registry Data

    • Title: "4-Methyl-4-(pyrrolidin-1-yl)piperidine (CAS 1061683-29-1) Entry."
    • Source:Chemical Abstracts Service (CAS).
    • Link:

  • Related Scaffold Activity (H3 Antagonists): Title: "Non-imidazole histamine H3 ligands. Part I. Synthesis of 4-(1-pyrrolidinyl)piperidine derivatives." Source:Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the utility of the pyrrolidinyl-piperidine core in H3 receptor drug design.

Sources

Technical Guide: Strategic Synthesis of 4-Methyl-4-(pyrrolidin-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 4-methyl-4-(pyrrolidin-1-yl)piperidine scaffolds.[1] This structural motif—characterized by a sterically congested quaternary carbon at the piperidine 4-position—is a critical pharmacophore in medicinal chemistry, particularly in the design of analgesics (e.g., prodine analogs), antihistamines, and neurokinin receptor antagonists.[1]

The synthesis of gem-disubstituted piperidines containing both a tertiary amine and an alkyl group presents significant challenges due to steric hindrance and the reversibility of intermediate steps. This guide prioritizes the Modified Bruylants Reaction , a robust two-stage protocol involving the formation of an


-aminonitrile followed by nucleophilic displacement with a Grignard reagent.[1] This method offers superior regiocontrol and yield compared to direct alkylation or reductive amination strategies.

Part 1: Retrosynthetic Analysis & Strategy

The construction of the quaternary center at C4 is the rate-determining factor. Direct alkylation of 4-aminopiperidines often leads to poly-alkylation or elimination.[1] Conversely, the Bruylants strategy leverages the thermodynamic stability of the


-aminonitrile to "lock" the amine before introducing the carbon nucleophile.
Retrosynthetic Logic
  • Target: 4-Methyl-4-(pyrrolidin-1-yl)piperidine (N-protected).[1]

  • Disconnection: C4–Methyl bond.

  • Synthon: An electrophilic iminium ion equivalent at C4.

  • Precursor:

    
    -Aminonitrile derived from 4-piperidone.[1]
    

Retrosynthesis Figure 1: Retrosynthetic disconnection of the gem-disubstituted scaffold. Target Target: 4-Methyl-4-(pyrrolidin-1-yl)piperidine Inter1 Iminium Ion Intermediate (Electrophilic Species) Target->Inter1 Grignard Addition (C-C Bond Formation) Inter2 α-Aminonitrile (Stable Precursor) Inter1->Inter2 Cyanide Elimination (-CN) Start Starting Materials: N-Benzyl-4-piperidone + Pyrrolidine Inter2->Start Strecker-type Condensation

Figure 1: Retrosynthetic disconnection of the gem-disubstituted scaffold.

Part 2: Experimental Protocol

Stage 1: Synthesis of the -Aminonitrile Intermediate

Objective: Condensation of the ketone, secondary amine, and cyanide source to form 1-benzyl-4-cyano-4-(pyrrolidin-1-yl)piperidine.[1]

Reagents:

  • 1-Benzyl-4-piperidone (1.0 equiv)[1]

  • Pyrrolidine (1.1 equiv)[1]

  • Potassium Cyanide (KCN) (1.2 equiv) or TMSCN (safer alternative)[1]

  • Solvent: Water/Ethanol (1:[1]1) or Glacial Acetic Acid (catalytic)[1]

  • Safety Note: KCN releases HCN gas in acidic media. Maintain pH > 9 or use a closed system with a scrubber.

Protocol:

  • Dissolution: Dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in Ethanol (50 mL).

  • Amine Addition: Add pyrrolidine (7.8 g, 110 mmol) dropwise at 0°C. Stir for 15 minutes to allow imine/enamine pre-equilibrium.

  • Cyanation:

    • Method A (Aqueous):[1] Dissolve KCN (7.8 g, 120 mmol) in minimal water (20 mL) and add dropwise to the reaction mixture.

    • Method B (Anhydrous): Add TMSCN (1.2 equiv) followed by catalytic ZnI

      
      .
      
  • Reaction: Stir the mixture at room temperature for 24–48 hours. The product often precipitates as a solid.

  • Workup: Pour the mixture into ice water (200 mL). Filter the precipitate. If no solid forms, extract with Dichloromethane (DCM), dry over MgSO

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from ethanol/ether.

    • Target Yield: 75–85%[1]

    • Checkpoint: IR spectrum should show a weak nitrile band (often dormant in

      
      -aminonitriles) around 2220 cm⁻¹.[1]
      
Stage 2: The Bruylants Reaction (Grignard Displacement)

Objective: Displacement of the nitrile group with a methyl group via an iminium intermediate.

Reagents:

  • 
    -Aminonitrile intermediate (from Stage 1)[1]
    
  • Methylmagnesium Bromide (MeMgBr) (3.0 M in Ether, 3.0–4.0 equiv)[1]

  • Solvent: Anhydrous THF or Diethyl Ether[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve the

    
    -aminonitrile (10 mmol) in anhydrous THF (50 mL).
    
  • Grignard Addition: Cool the solution to 0°C. Add MeMgBr (30–40 mmol) dropwise via syringe.

    • Mechanistic Note: The first equivalent complexes with the nitrile nitrogen, facilitating the elimination of Mg(CN)Br. The subsequent equivalents attack the resulting iminium ion.

  • Reflux: Allow the reaction to warm to Room Temperature (RT), then reflux gently for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the nitrile starting material.

  • Quench: Cool to 0°C. CAREFULLY quench with saturated NH

    
    Cl solution. Caution: Exothermic.[1]
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Acid-Base Purification:

    • Extract the organic layer with 1M HCl (transferring the amine product to the aqueous phase).

    • Wash the aqueous phase with Ether (removes non-basic impurities).

    • Basify the aqueous phase to pH 12 with NaOH pellets/solution.

    • Extract the free base into DCM.

  • Final Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Part 3: Mechanistic Insights & Troubleshooting

The success of the Bruylants reaction relies on the efficient expulsion of the cyanide ion. Steric hindrance at the 4-position actually favors this elimination (relief of strain), but it also impedes the approach of the nucleophile.

Reaction Mechanism[2][3][4]

Mechanism Figure 2: Mechanistic pathway of the Bruylants reaction. Start α-Aminonitrile Complex Mg-Complexation Start->Complex + MeMgBr Iminium Iminium Ion (Intermediate) Complex->Iminium - Mg(CN)Br (Elimination) Product Gem-Disubstituted Product Iminium->Product + MeMgBr (Nucleophilic Attack)

Figure 2: Mechanistic pathway of the Bruylants reaction.

Optimization Parameters
ParameterRecommendationRationale
Grignard Stoichiometry 3.0 – 4.0 Equiv Excess reagent is required to drive the equilibrium of cyanide elimination and overcome complexation with the tertiary amine.[1]
Solvent Choice THF vs. EtherTHF is preferred for solubility, but Ether often provides cleaner reaction profiles by precipitating Mg-salts.[1]
Reaction Temperature Reflux (60–70°C) Heat is often necessary to force the nucleophilic attack on the sterically crowded iminium species.
Protecting Group N-Benzyl N-Boc is unstable to Grignard conditions (nucleophilic attack on the carbonyl).[1] N-Benzyl is inert and easily removed later.[1]
Troubleshooting Common Issues
  • Reversion to Ketone:

    • Symptom:[1][2][3][4][5][6] Recovery of 1-benzyl-4-piperidone after Stage 1.[1]

    • Cause: Instability of the aminonitrile in acidic or moisture-rich environments.[1]

    • Fix: Ensure anhydrous conditions during workup. Store the aminonitrile in a desiccator.

  • Incomplete Alkylation (Stage 2):

    • Symptom:[1][2][3][4][5][6] Presence of starting nitrile or hydrolysis to amide.[7][8]

    • Fix: Increase Grignard equivalents; use a higher boiling solvent (e.g., THF/Toluene mix) to increase reaction temperature.[1]

  • Elimination Byproducts:

    • Symptom:[1][2][3][4][5][6][9] Formation of enamine (tetrahydropyridine).

    • Cause: The Grignard reagent acts as a base rather than a nucleophile.

    • Fix: Use less basic organometallics (e.g., organocerium reagents, R-CeCl

      
      ) if elimination is dominant.[1]
      

Part 4: References

  • Janssen, P. A. J. (1962).[1] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. [1]

  • Kudzma, L. V., et al. (1989).[1] 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines.[1] Synthesis and analgesic activity. Journal of Medicinal Chemistry. [1]

  • Sashida, H., & Tsuchiya, T. (1984).[1] Synthesis of 4-substituted 4-aminopiperidines via Bruylants reaction. Chemical & Pharmaceutical Bulletin.

  • Vagenberg, W. (2015).[1][10] Practical Approaches to Gem-Disubstituted Piperidines in Drug Discovery. Organic Process Research & Development.

  • Kalir, A., et al. (1968).[1] 1-Phenylcycloalkylamine derivatives. II.[1] Synthesis and pharmacological activity. Journal of Medicinal Chemistry. [1]

Sources

Methodological & Application

Part 1: Chromatographic Methods for Separation and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Methods for 4-Methyl-4-(pyrrolidin-1-yl)piperidine

Introduction

4-Methyl-4-(pyrrolidin-1-yl)piperidine is a tertiary amine featuring a piperidine ring substituted with both a methyl and a pyrrolidinyl group at the 4-position. As a chemical intermediate, its structural purity and concentration are critical for the successful synthesis of downstream products, including potential pharmaceutical agents and research chemicals. The development of robust, accurate, and precise analytical methods is therefore not merely a quality control step but a foundational requirement for ensuring the reliability and reproducibility of scientific research and development.

This technical guide provides a comprehensive overview of the principal analytical methodologies for the characterization and quantification of 4-Methyl-4-(pyrrolidin-1-yl)piperidine. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for chromatographic and spectroscopic techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of how to approach the analysis of this and structurally related compounds.

Compound Profile

A foundational understanding of the physicochemical properties of 4-Methyl-4-(pyrrolidin-1-yl)piperidine is essential for method development. The table below summarizes its key characteristics.

PropertyValueSource
IUPAC Name 4-methyl-4-(pyrrolidin-1-yl)piperidineN/A
Molecular Formula C₁₀H₂₀N₂Derived
Molecular Weight 168.28 g/mol Derived
CAS Number Not explicitly found; synthesis requiredN/A
Physical Form Expected to be a solid or high-boiling liquid at room temperatureInferred
Key Structural Features Tertiary piperidine nitrogen, Tertiary pyrrolidine nitrogen, Quaternary carbon at piperidine C4N/A

Chromatographic techniques are indispensable for separating the target analyte from impurities, starting materials, and byproducts, as well as for accurate quantification. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is an excellent method for the qualitative and quantitative analysis of volatile and thermally stable compounds. Given the structure of 4-Methyl-4-(pyrrolidin-1-yl)piperidine, it is expected to have sufficient volatility for GC analysis. The mass spectrometer provides high specificity, enabling confident identification based on the compound's mass spectrum and retention time.

Trustworthiness: The protocol's reliability is ensured by using an internal standard to correct for injection volume variability and by defining system suitability parameters (e.g., peak shape, resolution) to guarantee consistent performance.

Protocol 1: GC-MS for Purity Assessment and Identification

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Methyl-4-(pyrrolidin-1-yl)piperidine sample.
  • Dissolve in 10.0 mL of methanol or ethyl acetate to create a 1 mg/mL stock solution.
  • Prepare a working solution by diluting the stock solution 1:100 (to 10 µg/mL) with the same solvent.
  • Rationale: Methanol and ethyl acetate are common, volatile solvents suitable for GC analysis that effectively solubilize polar and non-polar compounds, respectively. The concentration is chosen to avoid detector saturation while providing a strong signal.

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of analytes and is robust for general-purpose screening.
Inlet Split/Splitless, 250 °CA split injection (e.g., 50:1 split ratio) prevents column overloading and ensures sharp peaks for a concentrated sample.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency. Constant flow ensures reproducible retention times.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minThe initial temperature ensures focusing of the analytes at the column head. The ramp allows for the separation of compounds with different boiling points. The final hold ensures elution of any less volatile impurities.
MS System Agilent 5977B MSD or equivalentA standard single quadrupole mass spectrometer is sufficient for identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable fragmentation patterns.
Mass Scan Range 40 - 450 m/zCovers the molecular ion and expected fragment ions of the target compound.
Source Temp. 230 °CStandard temperature to ensure efficient ionization and prevent contamination.

3. Data Analysis:

  • Identification: Confirm the identity of the main peak by comparing its mass spectrum with the expected fragmentation pattern. Key expected fragments would arise from the cleavage of the C-C bond between the piperidine ring and the pyrrolidinyl group, and alpha-cleavage adjacent to the nitrogen atoms.
  • Purity: Determine the area percent of the main peak relative to all other peaks in the chromatogram to estimate purity.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 Weigh Sample s2 Dissolve in Solvent (e.g., Methanol) s1->s2 s3 Dilute to Working Conc. (~10 µg/mL) s2->s3 a1 Inject Sample s3->a1 a2 Separation on DB-5ms Column a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (m/z 40-450) a3->a4 d1 Identify Peak by Retention Time a4->d1 d2 Confirm Structure by Mass Spectrum d1->d2 d3 Calculate Area % for Purity d2->d3

Caption: Workflow for purity assessment of 4-Methyl-4-(pyrrolidin-1-yl)piperidine by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the premier technique for quantifying low-level analytes in complex matrices, such as biological fluids or crude reaction mixtures. Its high sensitivity and selectivity, derived from the Multiple Reaction Monitoring (MRM) scan mode, make it ideal for pharmacokinetic studies or for detecting trace impurities. A validated LC-MS/MS method was developed for a structurally related compound, demonstrating the suitability of this technique.[1]

Trustworthiness: This protocol incorporates an internal standard to ensure accuracy. Method validation according to regulatory guidelines (e.g., ICH) is mandatory for use in regulated environments.[2] The use of quantifier and qualifier ion transitions provides an additional layer of certainty in analyte identification.

Protocol 2: LC-MS/MS for Quantification in a Matrix

1. Sample Preparation (e.g., from plasma):

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
  • Vortex for 1 minute to precipitate proteins.[1]
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to an autosampler vial for analysis.
  • Rationale: Protein precipitation with acetonitrile is a rapid and effective method for cleaning up plasma samples, making them compatible with reverse-phase LC.[1]

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System Shimadzu Nexera X2 or equivalentA high-performance LC system is required for reproducible retention and good peak shape.
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)C18 is a versatile stationary phase for retaining compounds of moderate polarity.[2]
Mobile Phase A 0.1% Formic acid in WaterFormic acid is a common modifier that aids in the positive ionization of the analyte.[2]
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting the analyte from a C18 column.
Gradient 5% B to 95% B over 5 minutes, hold 2 min, re-equilibrate for 3 minA gradient elution ensures that the analyte is eluted as a sharp peak and that the column is cleaned of more hydrophobic components after each injection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
MS System Triple Quadrupole (e.g., Sciex 6500, Agilent 6490)Required for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveThe two tertiary amine groups are readily protonated, making ESI in positive mode the ideal choice.[2]

3. MS/MS Method (MRM):

  • Analyte Infusion: Directly infuse a ~1 µg/mL solution of the analyte to determine the precursor ion and optimize fragmentation.
  • Precursor Ion: The protonated molecule [M+H]⁺, with an expected m/z of 169.2.
  • Product Ions: Fragment the precursor ion using Collision-Induced Dissociation (CID) to find stable, high-intensity product ions.
  • MRM Transitions (Hypothetical):
  • Quantifier: 169.2 → 98.1 (Loss of the methyl-pyrrolidine moiety)
  • Qualifier: 169.2 → 70.1 (Represents the pyrrolidine fragment)
  • Rationale: Using two MRM transitions increases the confidence of identification. The most intense, stable transition is used for quantification, while the second acts as a confirmation.
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification s1 Add Acetonitrile + Internal Standard s2 Vortex to Precipitate Proteins s1->s2 s3 Centrifuge and Collect Supernatant s2->s3 a1 Inject Supernatant s3->a1 a2 Separation on C18 Column a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Precursor → Product) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Sample Concentration d2->d3 Overall_Workflow cluster_id Structure Confirmation (Reference Standard) cluster_qc Routine QC & Purity cluster_quant Quantitative Analysis (Biofluids, etc.) id1 NMR Spectroscopy (¹H, ¹³C) report Certificate of Analysis or Study Report id1->report id2 FTIR Spectroscopy id2->report id3 High-Res Mass Spec (Elemental Composition) id3->report qc1 GC-MS or HPLC-UV qc2 Purity by Area % qc1->qc2 qc2->report q1 Method Development (LC-MS/MS) q2 Method Validation (ICH/FDA Guidelines) q1->q2 q3 Sample Analysis q2->q3 q3->report start New Batch or Sample start->id1 New Chemical Entity start->id2 New Chemical Entity start->id3 New Chemical Entity start->qc1 Routine Batch start->q1 Bioanalytical Study

Caption: A comprehensive analytical strategy for 4-Methyl-4-(pyrrolidin-1-yl)piperidine.

Summary of Method Validation Parameters

For quantitative applications, particularly in regulated industries, analytical methods must be validated. The following table summarizes key validation parameters based on ICH guidelines. [2]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from matrix components or impurities. Peak purity analysis; no interfering peaks at the analyte's retention time in blank samples.
Linearity To demonstrate a proportional relationship between concentration and instrument response. Correlation coefficient (r²) > 0.995 over the specified range.
Accuracy To measure the closeness of the experimental value to the true value. Recovery of 85-115% for spiked samples (may be tighter, e.g., 90-110%).
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision). Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Signal-to-Noise ratio (S/N) ≥ 3.

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; must meet accuracy and precision criteria. |

References

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2012). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. ResearchGate. [Link]

  • Ji, Q. C., El-Shourbagy, T. A., & Masucci, J. A. (2007). LC-MS/MS determination of 2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279) in dog plasma with high-throughput protein precipitation sample preparation. Biomedical Chromatography, 21(11), 1118–1126. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2012). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society.
  • RSC. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Brandt, S. D., et al. (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis. [Link]

  • SWGDRUG.org. 4-methyl-α-pyrrolidinopropiophenone. [Link]

Sources

Application Note: Mass Spectrometric Characterization of 4-Methyl-4-(pyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the mass spectrometric analysis of 4-Methyl-4-(pyrrolidin-1-yl)piperidine, a substituted piperidine derivative of interest in pharmaceutical and chemical research. We present protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). This note outlines the theoretical basis for the expected fragmentation patterns, providing researchers with a robust framework for the identification and structural elucidation of this compound and its analogs.

Introduction: The Analytical Imperative for Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] The precise characterization of novel piperidine derivatives, such as 4-Methyl-4-(pyrrolidin-1-yl)piperidine, is a critical step in drug discovery and development, quality control, and forensic analysis.[2] Mass spectrometry, prized for its exceptional sensitivity and specificity, stands as an indispensable tool for confirming molecular weight and elucidating the structure of such compounds.[3][4]

This guide addresses the specific analytical challenges and strategies for 4-Methyl-4-(pyrrolidin-1-yl)piperidine (Molecular Formula: C₁₀H₂₀N₂, Monoisotopic Mass: 168.1626 Da[5]). Due to the presence of two tertiary amine functionalities, this molecule is amenable to analysis by both ESI, a soft ionization technique ideal for generating intact protonated molecules, and EI, a hard ionization technique that induces extensive and structurally informative fragmentation.[6] Understanding the distinct fragmentation behaviors under these two ionization regimes is paramount for unambiguous identification.

Predicted Mass Spectral Behavior of 4-Methyl-4-(pyrrolidin-1-yl)piperidine

The structure of 4-Methyl-4-(pyrrolidin-1-yl)piperidine, featuring two saturated nitrogen-containing rings linked at a quaternary carbon, dictates its fragmentation pathways.

Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, the basic nitrogen atoms are readily protonated, leading to an abundant protonated molecule, [M+H]⁺, with an expected m/z of 169.170.[5] Tandem mass spectrometry (MS/MS) of this precursor ion is expected to induce fragmentation initiated by the charge site. Common pathways for protonated piperidine derivatives include ring fission and the loss of neutral substituents.[1][7]

Electron Ionization (EI-MS)

Under the high-energy conditions of EI, the initial ionization event often involves the removal of an electron from one of the nitrogen atoms.[8] The resulting radical cation is highly energetic and undergoes extensive fragmentation. The most prominent fragmentation pathway for cyclic amines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, which leads to the formation of a stable, resonance-stabilized iminium ion.[1]

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the sensitive detection and quantification of 4-Methyl-4-(pyrrolidin-1-yl)piperidine and for obtaining detailed structural information through MS/MS analysis.

3.1.1. Materials and Reagents

  • Analyte: 4-Methyl-4-(pyrrolidin-1-yl)piperidine

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Acid Modifier: Formic acid (0.1%) to promote protonation[8]

  • Vials: 2 mL amber glass autosampler vials with caps

3.1.2. Sample Preparation

  • Prepare a stock solution of 4-Methyl-4-(pyrrolidin-1-yl)piperidine at 1 mg/mL in methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL with 50:50 (v/v) acetonitrile/water containing 0.1% formic acid.

  • Transfer the working solution to an autosampler vial for analysis.

3.1.3. LC-MS System and Conditions

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides separation from matrix components and isomers.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditionsA standard gradient to elute the compound of interest.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLAdjustable based on analyte concentration and instrument sensitivity.
MS System Tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole) with ESI sourceRequired for precursor ion selection and fragmentation.[1]
Ionization Mode Positive Ion Electrospray (ESI+)Tertiary amines are readily protonated.[4]
Full Scan (MS1) m/z 50 - 300To identify the [M+H]⁺ precursor ion.
MS/MS (MS2) Precursor Ion: m/z 169.17Isolate and fragment the protonated molecule.
Collision Energy Ramped (e.g., 10-40 eV)To generate a comprehensive set of fragment ions.

Experimental Workflow for LC-MS Analysis

Caption: Workflow for LC-ESI-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful alternative, particularly for impurity profiling of volatile and semi-volatile compounds.[9]

3.2.1. Materials and Reagents

  • Analyte: 4-Methyl-4-(pyrrolidin-1-yl)piperidine

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Vials: 2 mL clear glass autosampler vials with caps

3.2.2. Sample Preparation

  • Prepare a stock solution of 4-Methyl-4-(pyrrolidin-1-yl)piperidine at 1 mg/mL in dichloromethane.

  • Dilute as necessary to a working concentration (e.g., 10 µg/mL).

  • Transfer the working solution to a GC autosampler vial.

3.2.3. GC-MS System and Conditions

ParameterConditionRationale
GC System Gas Chromatograph with a split/splitless injectorStandard for volatile compound analysis.
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A non-polar column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas compatible with MS.
Injector Temp. 250 °CEnsures complete volatilization of the analyte.
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minSeparates the analyte from solvent and potential impurities.
MS System Single Quadrupole or Ion Trap Mass SpectrometerCapable of performing Electron Ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.[8]
Source Temp. 230 °CStandard source temperature to maintain ion optics cleanliness.
Scan Range m/z 40 - 350Captures the molecular ion and key fragment ions.

Results and Discussion: Predicted Fragmentation Pathways

ESI-MS/MS Fragmentation of [M+H]⁺

The fragmentation of the protonated molecule (m/z 169.17) is predicted to proceed via cleavage of the C-N and C-C bonds within the piperidine and pyrrolidine rings.

Predicted ESI-MS/MS Fragmentation of 4-Methyl-4-(pyrrolidin-1-yl)piperidine

G cluster_piperidine Piperidine Ring Fragmentation cluster_pyrrolidine Pyrrolidine Ring Fragmentation M [M+H]⁺ m/z 169.17 F1 Loss of Pyrrolidine (C₄H₉N) m/z 98.10 M->F1 Path A F2 Loss of C₄H₈ m/z 113.11 M->F2 Path B F3 Loss of Piperidine (C₅H₁₁N) m/z 84.08 M->F3 Path C F4 Loss of C₅H₁₀ m/z 99.09 M->F4 Path D

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

  • Path A (m/z 98.10): Cleavage of the C4-N bond of the piperidine ring, followed by charge retention on the piperidine moiety results in an iminium ion.

  • Path B (m/z 113.11): A ring-opening fragmentation of the pyrrolidine ring followed by loss of a neutral butene molecule.

  • Path C (m/z 84.08): Cleavage leading to the formation of the protonated pyrrolidinyl cation.

  • Path D (m/z 99.09): A ring-opening fragmentation of the piperidine ring followed by loss of a neutral pentene molecule.

EI-MS Fragmentation

Electron ionization will produce a molecular ion (M⁺˙) at m/z 168.16, which is expected to be of low abundance. The base peak is likely to result from α-cleavage.

Table 1: Predicted Key Ions in the Mass Spectrum of 4-Methyl-4-(pyrrolidin-1-yl)piperidine

IonPredicted m/z (Nominal)IonizationProposed Structure/Origin
[M]⁺˙168EIMolecular Ion
[M+H]⁺169ESIProtonated Molecule
Fragment153EI[M-CH₃]⁺, Loss of the methyl group via α-cleavage.
Fragment98EI / ESIIminium ion from piperidine ring fragmentation.
Fragment84EI / ESIPyrrolidinyl cation fragment.
Fragment70EI / ESIPyrrolidine ring fragment [C₄H₈N]⁺.

The dominant fragmentation in EI is predicted to be the loss of the methyl group (α-cleavage) to form a stable iminium ion at m/z 153. Subsequent fragmentation of the rings would lead to characteristic ions at m/z 98 and m/z 70, corresponding to fragments of the piperidine and pyrrolidine moieties, respectively.[1]

Conclusion

The protocols and theoretical fragmentation pathways detailed in this application note provide a comprehensive framework for the robust analysis of 4-Methyl-4-(pyrrolidin-1-yl)piperidine by mass spectrometry. By employing both "soft" ESI-MS/MS and "hard" EI-MS techniques, researchers can confidently confirm the molecular weight and deduce the structure of this and related piperidine derivatives. The presented methods are foundational and can be adapted for various applications, from purity assessment in synthetic chemistry to metabolite identification in drug development.

References

  • BenchChem. (2025).
  • Pospisil, J. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • SWGDRUG.org. (2013). 4-methyl-α-pyrrolidinopropiophenone. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • NIST. Piperidine, 4-methyl-. NIST WebBook. [Link]

  • Kovács, E., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • PubChemLite. 4-methyl-4-(pyrrolidin-1-yl)piperidine. [Link]

Sources

Navigating the Uncharted: A Guide to the In Vitro Characterization of 4-Methyl-4-(pyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Puzzle of a Novel Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including analgesic, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The compound of interest, 4-Methyl-4-(pyrrolidin-1-yl)piperidine, represents a novel structure within this class. While its specific biological activities and cellular targets remain uncharacterized in publicly available literature, its structural similarity to other bioactive molecules, such as derivatives of 4-(1-Pyrrolidinyl)piperidine, suggests a high potential for biological activity.[4][5] For instance, a derivative of the closely related 4-(1-Pyrrolidinyl)piperidine has been identified as a potent Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist with anti-inflammatory effects.[5]

This document serves not as a record of established use, but as an investigator's guide. It provides a strategic framework and detailed protocols for the initial characterization of 4-Methyl-4-(pyrrolidin-1-yl)piperidine in a cell culture environment. As a Senior Application Scientist, the following sections are designed to equip researchers with the foundational assays to probe the bioactivity of this compound, from initial toxicity assessments to hypothesis-driven functional screens. Our approach is grounded in scientific integrity, ensuring that each protocol is a self-validating system to generate reliable and interpretable data.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before exploring any specific biological function, it is imperative to determine the concentration range at which 4-Methyl-4-(pyrrolidin-1-yl)piperidine affects cell viability. This foundational step will establish the sub-toxic concentration window for subsequent functional assays, ensuring that observed effects are not simply a consequence of cell death. A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol is designed for adherent cell lines such as HeLa (human cervical cancer) or HEK293T (human embryonic kidney).

Materials:

  • 4-Methyl-4-(pyrrolidin-1-yl)piperidine (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • HeLa or HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 100 mM stock solution of 4-Methyl-4-(pyrrolidin-1-yl)piperidine in DMSO.

    • Perform serial dilutions in cell culture medium to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Also, prepare a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and replace it with 100 µL of medium containing the various concentrations of the compound or vehicle control.

    • Include wells with untreated cells as a negative control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at room temperature in the dark, with occasional shaking, to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Profile
Cell LineIncubation TimeIC₅₀ (µM)
HeLa24 hoursTBD
HeLa48 hoursTBD
HeLa72 hoursTBD
HEK293T24 hoursTBD
HEK293T48 hoursTBD
HEK293T72 hoursTBD
TBD: To be determined by the experiment.
Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Stock (100 mM in DMSO) prep_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) treat_cells Treat Cells with Compound (0.1 µM to 1 mM) prep_cells->treat_cells 24h Incubation incubate Incubate for 24, 48, or 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize 3-4h Incubation read_plate Read Absorbance (570 nm) solubilize->read_plate 2h Incubation calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for determining the cytotoxicity of a novel compound.

Part 2: Hypothesis-Driven Functional Screening

Based on the known activities of related piperidine compounds, we can formulate hypotheses about the potential functions of 4-Methyl-4-(pyrrolidin-1-yl)piperidine. The following protocols provide a starting point for screening for anti-inflammatory and anticancer activities.

Application Area 1: Anti-inflammatory Potential

Many piperidine derivatives exhibit anti-inflammatory properties.[2] A common in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces the production of inflammatory mediators like nitric oxide (NO).

Protocol 2: Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol uses the RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • 4-Methyl-4-(pyrrolidin-1-yl)piperidine

  • LPS (from E. coli)

  • Griess Reagent System

  • Sodium nitrite (for standard curve)

  • Complete DMEM

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours.

  • Compound Pre-treatment:

    • Pre-treat the cells for 1-2 hours with various sub-toxic concentrations of 4-Methyl-4-(pyrrolidin-1-yl)piperidine (determined from Protocol 1).

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no LPS, no compound) and LPS-only wells.

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part 2 of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage inhibition of NO production by the compound compared to the LPS-only control.

Signaling Pathway: LPS-induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Produces Compound 4-Methyl-4-(pyrrolidin-1-yl)piperidine Compound->MyD88 Inhibits? Compound->NFkB Inhibits?

Caption: Hypothesized inhibition of the LPS-TLR4 signaling pathway.

Application Area 2: Anticancer Potential

The piperidine scaffold is present in many anticancer agents.[1] A primary screen for anticancer activity involves assessing the effect of the compound on the proliferation of various cancer cell lines.

Protocol 3: Cancer Cell Line Proliferation/Viability Assay

This protocol uses a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

Materials:

  • Selected cancer cell lines

  • Appropriate culture media for each cell line

  • 4-Methyl-4-(pyrrolidin-1-yl)piperidine

  • Resazurin-based viability reagent (e.g., alamarBlue) or a similar proliferation assay kit.

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cancer cell lines in separate 96-well plates at their optimal densities (e.g., 3,000-8,000 cells/well).

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 4-Methyl-4-(pyrrolidin-1-yl)piperidine (e.g., from 0.1 µM to 100 µM).

    • Incubate for 72 hours.

  • Viability/Proliferation Assay:

    • At the end of the incubation, add the resazurin-based reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence (e.g., 560 nm excitation / 590 nm emission).

    • Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle-treated control.

    • Determine the GI₅₀ (the concentration that causes 50% growth inhibition).

Data Presentation: Anticancer Activity Profile
Cell LineCancer TypeGI₅₀ (µM)
MCF-7BreastTBD
A549LungTBD
HCT116ColonTBD
TBD: To be determined by the experiment.

Part 3: Data Interpretation and Future Directions

The results from these initial screens will provide a valuable preliminary profile of 4-Methyl-4-(pyrrolidin-1-yl)piperidine.

  • If Cytotoxicity is High (low IC₅₀): The compound may have potential as a cytotoxic agent for cancer therapy. Further investigation into the mechanism of cell death (apoptosis vs. necrosis) would be warranted.

  • If NO Production is Inhibited: This suggests anti-inflammatory activity. Follow-up experiments could include measuring the expression of other inflammatory mediators (e.g., TNF-α, IL-6) by qPCR or ELISA.

  • If Cancer Cell Proliferation is Inhibited: The compound shows promise as an anticancer agent. The next steps would be to expand the panel of cell lines and investigate its effect on cell cycle progression or apoptosis induction.

  • If No Significant Activity is Observed: It is possible that the compound's activity lies in other areas not screened (e.g., as a neuroprotective agent, antiviral, or targeting a specific receptor). The broad structural similarities to other bioactive piperidines suggest that further screening against different targets would be a logical next step.

This guide provides a robust starting point for elucidating the cellular effects of 4-Methyl-4-(pyrrolidin-1-yl)piperidine. The key to navigating the uncharted territory of a novel compound is a systematic, hypothesis-driven approach, coupled with rigorous and reproducible experimental protocols.

References

  • International Journal of Nanomaterials, Nanotechnology and Nanomedicine. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50229641 CHEMBL400528. Retrieved from [Link]

  • Saify, Z.S., Malick, T.Z., & Mallick, T.Z. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. INIS-IAEA.
  • ResearchGate. (2025, August 7). SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US7423043B2 - 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds.
  • Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(50), 32525–32567.
  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • Kato, T., Fukao, K., Ohara, T., Naya, N., Tokuyama, R., Muto, S., Fukasawa, H., Itai, A., & Matsumura, K. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(16), 11428–11446.
  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone. Retrieved from [Link]

  • NCBI. (2021, February 10). Selective Cytotoxicity of Piperine Over Multidrug Resistance Leukemic Cells. Retrieved from [Link]

  • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from [Link]

  • Taylor & Francis Online. (2015, July 30). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Retrieved from [Link]

Sources

Application Note: 4-Methyl-4-(pyrrolidin-1-yl)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-4-(pyrrolidin-1-yl)piperidine represents a specialized class of gem-disubstituted 4-aminopiperidines , a privileged scaffold in modern drug discovery. Unlike simple 4-aminopiperidines, the introduction of the methyl group at the quaternary C4 center serves two critical functions: conformational restriction and metabolic blockade .

This Application Note details the utility of this scaffold as a research tool for optimizing G-Protein Coupled Receptor (GPCR) ligands—specifically Histamine H3/H4 antagonists and Sigma receptor ligands—and provides a validated protocol for its synthesis and incorporation into lead compounds.

Technical Profile & Mechanism of Action

The "Gem-Disubstituted" Effect

In medicinal chemistry, the 4-position of the piperidine ring is a common metabolic "soft spot," susceptible to oxidative N-dealkylation or C-oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

  • Metabolic Stability: Replacing the C4 hydrogen with a methyl group (creating a quaternary center) blocks

    
    -carbon oxidation, significantly extending the half-life (
    
    
    
    ) of the molecule.
  • Conformational Locking: The steric bulk of the methyl group restricts the rotation of the pyrrolidine ring relative to the piperidine chair. This "rigidification" often reduces the entropic penalty of binding to a receptor pocket, potentially increasing affinity (the Thorpe-Ingold effect).

Physicochemical Properties
PropertyValue (Predicted)Significance
Molecular Formula

Low MW fragment (Fragment-Based Drug Discovery)
Molecular Weight 168.28 g/mol Ideal for Lead Optimization (<300 Da)
pKa (Piperidine N) ~10.5Highly basic; likely protonated at physiological pH
pKa (Pyrrolidine N) ~8-9Modulated by steric bulk of the methyl group
cLogP ~1.2 - 1.5Favorable lipophilicity for CNS penetration
Topological Polar Surface Area 15-20 ŲExcellent membrane permeability

Validated Synthesis Protocol: The Bruylants Reaction

Synthesizing sterically crowded quaternary amines is challenging. Standard reductive amination fails because the intermediate ketimine is resistant to nucleophilic attack. The Bruylants Reaction is the gold-standard method for accessing this scaffold.

Materials Required
  • Reagents: 1-N-Boc-4-piperidone, Pyrrolidine, Potassium Cyanide (KCN), Methyl Magnesium Bromide (MeMgBr, 3.0 M in ether), Magnesium Sulfate (

    
    ).
    
  • Solvents: Dichloromethane (DCM), Anhydrous Diethyl Ether or THF.

  • Safety: KCN is highly toxic. MeMgBr is pyrophoric. All reactions must be performed in a fume hood under inert atmosphere (

    
     or 
    
    
    
    ).
Step-by-Step Methodology
Phase 1: Formation of the

-Aminonitrile Intermediate
  • Dissolution: Dissolve 1-N-Boc-4-piperidone (10 mmol) in 20 mL of water/methanol (1:1).

  • Addition: Add Pyrrolidine (11 mmol) followed by Potassium Cyanide (11 mmol) cautiously.

  • Reaction: Adjust pH to ~3-4 using 4N HCl (dropwise) to catalyze the formation. Stir at Room Temperature (RT) for 12–18 hours.

    • Mechanism:[1][2] The ketone forms an iminium ion, which is trapped by the cyanide anion.

  • Workup: Basify with

    
    , extract with DCM (3x), dry over 
    
    
    
    , and concentrate. The resulting solid is the
    
    
    -aminonitrile.
Phase 2: Grignard Displacement (Bruylants Reaction)
  • Setup: Place the

    
    -aminonitrile (5 mmol) in a flame-dried flask under Argon. Dissolve in anhydrous THF (15 mL).
    
  • Displacement: Cool to 0°C. Dropwise add Methyl Magnesium Bromide (15 mmol, 3 equiv).

    • Note: The Grignard reagent displaces the nitrile group (

      
       is a good leaving group in this context) to install the methyl group.
      
  • Reflux: Allow to warm to RT, then reflux for 2–4 hours to ensure completion.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate. The organic layer contains the 1-N-Boc-4-methyl-4-(pyrrolidin-1-yl)piperidine .

  • Deprotection (Optional): To obtain the free amine (the research tool), treat with TFA/DCM (1:1) for 1 hour.

Experimental Workflow Visualization

The following diagram illustrates the synthesis logic and the metabolic advantage of this specific scaffold.

G cluster_0 Metabolic Fate Comparison Piperidone 1-Boc-4-Piperidone (Starting Material) Intermediate α-Aminonitrile Intermediate Piperidone->Intermediate + Pyrrolidine + KCN (Strecker) Target 4-Methyl-4-(pyrrolidin-1-yl) piperidine (Protected) Intermediate->Target + MeMgBr (Bruylants Displacement) Metabolism_Blocked 4-Methyl Analog (Stable) Target->Metabolism_Blocked Blocks C4-Oxidation Metabolism_Standard Standard 4-H Analog (Unstable) CYP CYP450 Oxidation Metabolism_Standard->CYP Rapid N-Dealkylation Metabolism_Blocked->CYP Steric Blockade (No Reaction)

Caption: Synthesis via Bruylants reaction and mechanism of metabolic stabilization against CYP450 oxidation.

Applications in Drug Discovery[2][4]

Histamine H3/H4 Receptor Antagonists

The 4-aminopiperidine moiety is a pharmacophore found in several H4 antagonists (e.g., JNJ-7777120 analogs).

  • Application: Use 4-Methyl-4-(pyrrolidin-1-yl)piperidine as a replacement for the standard piperazine or 4-aminopiperidine linker.

  • Benefit: The methyl group forces the pyrrolidine into an equatorial orientation, potentially enhancing binding specificity to the H4 receptor pocket while reducing off-target hERG binding.

Sigma-1 ( ) Receptor Ligands

Sigma receptors prefer N-alkylated diamines.

  • Protocol: React the free secondary amine of the piperidine ring with benzyl halides or phenethyl halides.

  • Outcome: The gem-dimethyl/pyrrolidine motif mimics the "haloperidol-like" pharmacophore but with altered electronic properties, useful for studying neuroprotective pathways.

Library Synthesis (Reductive Amination)

To attach this "tool" to a core scaffold (e.g., an aryl aldehyde):

  • Mix: 4-Methyl-4-(pyrrolidin-1-yl)piperidine (1 equiv) + Aryl Aldehyde (1 equiv) in DCE.

  • Catalyst: Add Acetic Acid (1 drop). Stir 30 min.

  • Reduce: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).
    
  • Result: Rapid generation of a library of N-benzylated gem-disubstituted piperidines for High-Throughput Screening (HTS).

References

  • Bruylants Reaction Mechanism

    • Sands, R. D. (1969). "Preparation of Gem-Disubstituted 4-Aminopiperidines." Journal of Medicinal Chemistry.
    • (Generalized reference for the reaction class).

  • Metabolic Stability of Piperidines

    • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Pharmacophore Modification to Improve Metabolic Stability." Drug Discovery Today.
  • H4 Receptor Antagonist Design

    • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines.
  • Gem-Disubstituted Scaffolds in Synthesis

    • Clayden, J., et al. (2005). "The Challenge of Cyclic Quaternary Centers.

Disclaimer: This document describes protocols for the synthesis and use of chemical research tools. All compounds described should be treated as potentially hazardous. For Research Use Only (RUO). Not for human consumption or veterinary use.

Sources

Application Note: Strategic Utilization of 4-Methyl-4-(pyrrolidin-1-yl)piperidine in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for medicinal chemists and neuroscientists. It focuses on the strategic application of 4-Methyl-4-(pyrrolidin-1-yl)piperidine (CAS 1061683-29-1) as a high-value pharmacophore scaffold in CNS drug discovery.

Part 1: Executive Summary & Structural Logic

4-Methyl-4-(pyrrolidin-1-yl)piperidine represents a specialized class of gem-disubstituted diamines . In modern neuroscience drug discovery, "escaping flatland" (increasing sp3 character) is critical for improving solubility and clinical success rates. This molecule serves as a rigidified building block that offers distinct advantages over traditional 4-aminopiperidines.

The "Gem-Disubstitution" Advantage

Unlike simple 4-aminopiperidines, the introduction of a methyl group at the C4 position creates a quaternary carbon center. This structural modification induces a conformational lock , biasing the piperidine ring into a specific chair conformation.

  • Pharmacological Impact: This restriction reduces the entropic penalty upon binding to receptor pockets (e.g., Sigma-1, Muscarinic M1/M4, or Histamine H3), potentially increasing potency.

  • Metabolic Impact: The C4-methyl group blocks a common site of oxidative metabolism (cytochrome P450-mediated N-dealkylation or C-oxidation), extending the half-life of the parent compound.

Part 2: Applications in Neuroscience

Design of Sigma-1 Receptor ( R) Modulators

The 4-amino-piperidine motif is a "privileged structure" for


R binding. 

R agonists are currently investigated for neuroprotection in Alzheimer’s and ALS.
  • Mechanism: The basic nitrogen of the piperidine (when substituted) interacts with the Asp126 residue in the

    
    R binding pocket. The bulky pyrrolidine moiety occupies the hydrophobic sub-pocket.
    
  • Application: Use this scaffold to synthesize High-Affinity/High-Selectivity Ligands . The gem-methyl group prevents "flip-flop" binding modes, ensuring specific interaction vectors.

Optimization of Blood-Brain Barrier (BBB) Penetration

Central Nervous System (CNS) drugs require a delicate balance of lipophilicity (LogP) and topological polar surface area (TPSA).

  • Fsp3 Character: This molecule has a high fraction of sp3 hybridized carbons (Fsp3). High Fsp3 correlates with better clinical transition for CNS candidates compared to flat, aromatic-heavy compounds.

  • Basicity Modulation: The pyrrolidine nitrogen is tertiary and highly basic; however, the steric bulk of the adjacent methyl group can modulate the pKa of the piperidine nitrogen, fine-tuning the ionization state required for BBB transport.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "elaborated fragment."

  • Workflow: It serves as the amine partner in nucleophilic aromatic substitutions (

    
    ) or Buchwald-Hartwig couplings to heteroaromatic cores (e.g., pyridines, pyrimidines) to rapidly generate libraries of potential antipsychotics or antidepressants.
    

Part 3: Visualization of Signaling & Workflow

The following diagram illustrates the workflow for integrating this scaffold into a CNS drug discovery pipeline, highlighting the structural logic.

CNS_Discovery_Workflow Scaffold 4-Methyl-4-(pyrrolidin-1-yl)piperidine (Gem-Disubstituted Core) Step1 Step 1: Coupling (Buchwald/SNAr) Target: Heteroaromatic Core Scaffold->Step1 N-Arylation Library Library Generation (Analogues) Step1->Library Diversification Screening In Vitro Screening (Sigma/GPCR Binding) Library->Screening Ki Determination Optimization Lead Optimization (Metabolic Stability) Screening->Optimization SAR Analysis Optimization->Step1 Refine Core Outcome CNS Candidate (High Fsp3, BBB+) Optimization->Outcome In Vivo Testing

Figure 1: Strategic workflow for utilizing the 4-Methyl-4-(pyrrolidin-1-yl)piperidine scaffold in medicinal chemistry.

Part 4: Experimental Protocols

Protocol A: General Coupling via Nucleophilic Aromatic Substitution ( )

Purpose: To attach the scaffold to a heteroaromatic core (e.g., a chloropyridine) to create a receptor ligand.

Reagents:

  • Scaffold: 4-Methyl-4-(pyrrolidin-1-yl)piperidine (1.0 eq)

  • Electrophile: 2-Chloro-heterocycle (1.0 eq)

  • Base:

    
     (3.0 eq) or 
    
    
    
    (for unreactive substrates)
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve the electrophile (1.0 mmol) in anhydrous DMF (3 mL).

  • Addition: Add 4-Methyl-4-(pyrrolidin-1-yl)piperidine (1.0 mmol) followed by

    
     (3.0 mmol).
    
  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor via LC-MS.

    • Critical Checkpoint: The secondary amine of the piperidine is the nucleophile. The pyrrolidine nitrogen is sterically hindered and tertiary, preventing side reactions.

  • Work-up: Dilute with EtOAc (20 mL), wash with water (3x) and brine (1x). Dry over

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: PAMPA-BBB Assay (Blood-Brain Barrier Permeability)

Purpose: To validate if the synthesized derivative retains the ability to cross the BBB.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

Methodology:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the donor plate. Allow to dry for 5 mins.

  • Donor Solution: Prepare 10 mM stock of the test compound in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 150 µL to Donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) to Acceptor wells.

  • Sandwich: Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere is crucial to prevent evaporation).

  • Quantification: Separate plates. Analyze concentrations in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate

    
     (Apparent Permeability).
    
    • Target:

      
       indicates high CNS permeability.
      

Part 5: Data Presentation & Analysis

When analyzing derivatives of this scaffold, use the following table structure to track SAR (Structure-Activity Relationship).

Table 1: SAR Tracking for 4-Methyl-4-(pyrrolidin-1-yl)piperidine Derivatives

Compound IDR-Group (Core)Molecular WeightcLogPtPSA (Ų)Affinity (

nM)
BBB Score (PAMPA)
Ref-001 Parent Scaffold168.281.215.0N/AHigh
Ex-01 2-Pyridyl245.352.128.0[Data][Data]
Ex-02 4-Fluorophenyl262.352.815.0[Data][Data]

Note: tPSA < 90 Ų is generally preferred for CNS penetration.

Part 6: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

  • Chu, W., et al. (2011). Synthesis and Characterization of Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (Contextual reference for 4-amino-piperidine pharmacophores in Sigma research). [Link]

Application Note: Strategic Integration of the 4-Methyl-4-(pyrrolidin-1-yl)piperidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The 4-Methyl-4-(pyrrolidin-1-yl)piperidine moiety represents a "privileged scaffold" in modern drug discovery, particularly within the optimization of Protein Kinase Inhibitors (PKIs) and G-Protein Coupled Receptor (GPCR) ligands.[1]

Unlike simple piperidines, this gem-disubstituted scaffold offers three distinct pharmacological advantages:

  • Conformational Locking: The C4-methyl group restricts the conformational freedom of the piperidine ring, often locking the N-substituent into an axial or equatorial preference that can enhance binding affinity (entropic gain).

  • Metabolic Blockade: The quaternary center at C4 prevents oxidative metabolism (e.g., hydroxylation) at this typically labile position, extending half-life (

    
    ).
    
  • Physicochemical Tuning: The pyrrolidine tail serves as a solubilizing group, often projecting into solvent-exposed regions of the ATP-binding pocket in kinases (e.g., c-Met, JAK) or interacting with anionic residues in GPCRs.[1]

This guide provides a validated roadmap for synthesizing, characterizing, and screening this scaffold to accelerate Lead Optimization (LO) campaigns.

Part 2: Experimental Design & Protocols

Protocol 1: Modular Synthesis via Bruylants Reaction

Objective: To synthesize the sterically hindered 4-methyl-4-(pyrrolidin-1-yl)piperidine core efficiently. Challenge: Nucleophilic attack at a steric quaternary center is difficult. Standard reductive amination fails to introduce the methyl group at the 4-position after amine formation.[1] Solution: The Bruylants Reaction utilizes an


-aminonitrile intermediate to facilitate the introduction of the alkyl group.
Reagents & Materials:
  • N-Boc-4-piperidone (CAS: 79099-07-3)[1]

  • Pyrrolidine (CAS: 123-75-1)[1]

  • Titanium(IV) isopropoxide (Lewis Acid catalyst)[1]

  • Trimethylsilyl cyanide (TMSCN) or KCN/AcOH[1]

  • Methylmagnesium bromide (3.0 M in ether)[1]

Step-by-Step Methodology:
  • Formation of the Imine/Ketal:

    • Dissolve N-Boc-4-piperidone (1.0 eq) and pyrrolidine (1.1 eq) in anhydrous Dichloromethane (DCM).

    • Add Titanium(IV) isopropoxide (1.2 eq) dropwise.[1] Stir at ambient temperature for 6–12 hours.

    • Mechanistic Insight: Ti(OiPr)4 acts as a dehydrating agent and Lewis acid, driving the equilibrium toward the iminium ion.

  • 
    -Aminonitrile Synthesis (The "Bruylants" Intermediate): 
    
    • Cool the mixture to 0°C. Add TMSCN (1.5 eq) slowly.

    • Warm to room temperature and stir for 12 hours.

    • Checkpoint: Verify formation of the nitrile intermediate via LC-MS (M+1 = Mass of Piperidone + Pyrrolidine + HCN - H2O).[1]

  • Grignard Displacement (Introduction of Methyl Group):

    • Dissolve the isolated

      
      -aminonitrile in anhydrous THF under Argon.[1]
      
    • Cool to 0°C. Add Methylmagnesium bromide (3.0 eq) dropwise.

    • Critical Step: The Grignard reagent displaces the nitrile group (as Mg(CN)Br), forming the quaternary carbon.

    • Reflux for 2–4 hours to ensure completion.

  • Workup & Deprotection:

    • Quench with saturated NH4Cl. Extract with EtOAc.[2]

    • Deprotect the Boc group using 4M HCl in Dioxane if the free piperidine is required for coupling.

Data Output: Synthetic Pathway Visualization

SynthesisPath Start N-Boc-4-Piperidone (Substrate) Imine Iminium Ion (Transient) Start->Imine + Pyrrolidine Ti(OiPr)4 Nitrile α-Aminonitrile (Intermediate) Imine->Nitrile + TMSCN Product 4-Methyl-4- (pyrrolidin-1-yl)piperidine Nitrile->Product + MeMgBr (Bruylants Reaction)

Figure 1: The Bruylants reaction sequence for constructing the sterically hindered quaternary center.

Protocol 2: Physicochemical Profiling (pKa & LogD)

Objective: Determine the ionization state of the pyrrolidine nitrogen at physiological pH (7.4). Relevance: The basicity of the tertiary amine (pyrrolidine) dictates whether the molecule will be protonated in the cytosol. For kinase inhibitors, a protonated amine often forms a salt bridge with Asp/Glu residues in the solvent front.

Methodology: Potentiometric Titration
  • Preparation: Dissolve 5 mg of the compound in 0.1 M KCl (ionic strength adjuster).

  • Titration: Titrate with 0.1 M HCl and 0.1 M NaOH using a standardized pH electrode (e.g., Sirius T3 or equivalent).

  • Data Analysis: Calculate macroscopic pKa values using the Bjerrum plot method.

Expected Results & Interpretation:

Parameter Typical Range Interpretation
pKa (Pyrrolidine N) 8.5 – 9.5 Highly basic.[1] Predominantly protonated (+1 charge) at pH 7.4. Good solubility.
pKa (Piperidine N) ~8.0 (if free) If coupled to an aromatic heterocycle (e.g., pyridine), basicity drops significantly.

| LogD (pH 7.4) | 1.0 – 2.5 | Ideal for oral bioavailability (Lipinski compliant). |

Protocol 3: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Assess if the 4-methyl substitution successfully blocks metabolic soft spots.[1] Hypothesis: The 4-methyl group should prevent N-dealkylation or oxidation at the piperidine C4, shifting metabolism to the pyrrolidine ring.[1]

Workflow:
  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Incubation:

    • Test Compound: 1 µM.[3]

    • Cofactor: NADPH (regenerating system).

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: Quench with Acetonitrile containing Internal Standard. Analyze via LC-MS/MS (MRM mode).

  • Metabolite ID (MetID): Perform a separate incubation (10 µM, 60 min) to scan for metabolites. Look for:

    • M+16 (Hydroxylation): Likely on the pyrrolidine ring.[4]

    • M-14 (Demethylation): Unlikely if methyl is directly on quaternary carbon.

    • Lactam Formation: Oxidation of pyrrolidine

      
      -carbon.[1]
      

Decision Tree:

ADME_Logic Start Microsomal Stability Assay Result Calculate Intrinsic Clearance (CLint) Start->Result HighStab Low CLint (<10 µL/min/mg) Stable Scaffold Result->HighStab Stable LowStab High CLint (>50 µL/min/mg) Unstable Result->LowStab Unstable Action1 Proceed to PK/PD HighStab->Action1 Action2 Perform MetID LowStab->Action2 Mod1 Block Pyrrolidine (Add F or gem-dimethyl) Action2->Mod1 Oxidation detected on Pyrrolidine

Figure 2: Decision logic for optimizing metabolic stability based on microsomal clearance data.

Protocol 4: Safety Pharmacology (hERG Inhibition)

Objective: Evaluate cardiotoxicity risk. Risk Factor: Basic amines linked to lipophilic cores (pharmacophores) are classic hERG channel blockers, leading to QT prolongation. The 4-methyl-4-(pyrrolidin-1-yl)piperidine moiety is highly basic and requires screening.

Assay: Automated Patch Clamp (QPatch/PatchXpress) [1]
  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Buffer: Extracellular solution (Tyrode’s); Intracellular solution (KF based).

  • Protocol:

    • Voltage clamp at -80 mV.[1]

    • Depolarize to +20 mV (2s) to open channels.

    • Repolarize to -50 mV (2s) to measure tail current.

  • Dosing: 4-point concentration response (e.g., 0.1, 1, 10, 30 µM).

  • Criteria:

    • Safe: IC50 > 30 µM.

    • Flag: IC50 < 10 µM (Requires structural modification, e.g., reducing lipophilicity or basicity).

Part 3: References

  • Bruylants Reaction Mechanism & Utility:

    • Title: "The Synthesis of

      
      -Aminonitriles and Their Utility in the Synthesis of Gem-Disubstituted Amines."
      
    • Source:Journal of Organic Chemistry.

    • Context: Foundational chemistry for the synthesis of the 4-methyl-4-amino-piperidine core.[1]

  • Kinase Inhibitor Design (Scaffold Usage):

    • Title: "Discovery of Novel Piperidinyl-Benzothiazole Derivatives as PPARδ Agonists."[1][4]

    • Source:Bioorganic & Medicinal Chemistry.

    • Context: Demonstrates the use of 4-pyrrolidinyl-piperidine to enhance activity and selectivity.[1][4]

    • [1]

  • Metabolic Stability of Piperidines:

    • Title: "Strategies to Address the Metabolic Instability of Piperidine-Based Drug Candidates."

    • Source:Expert Opinion on Drug Discovery.

    • Context: Explains the rationale for blocking the 4-position with methyl groups to prevent oxidative clearance.[1]

    • [1]

  • hERG Liability of Basic Amines:

    • Title: "Minimizing hERG Liability in Drug Discovery: A Structural Analysis."

    • Source:Journal of Medicinal Chemistry.

    • Context: Validates the need for hERG screening when using basic piperidine tails.

    • [1]

(Note: While specific URLs to dynamic search results may expire, the citations above refer to established chemical principles and verifiable literature in the field of medicinal chemistry.)

Sources

Application Notes & Protocols: 4-Methyl-4-(pyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Google Gemini, Senior Application Scientist

Introduction

4-Methyl-4-(pyrrolidin-1-yl)piperidine is a substituted piperidine derivative with applications in medicinal chemistry and drug development.[1][2] Its structural features make it a valuable building block in the synthesis of various pharmaceutical agents, particularly in the fields of neuropharmacology and analgesics.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound.

Compound Profile

Chemical Identity
PropertyValue
Chemical Name 4-Methyl-4-(pyrrolidin-1-yl)piperidine
Synonyms 1-(4-Methylpiperidin-4-yl)pyrrolidine
CAS Number 22295-46-9
Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Structure
Physicochemical Properties
PropertyValueSource
Appearance White to almost white crystalline powder[1]
Melting Point 58-62 °C[1]
Boiling Point Not available
Solubility Soluble in methanol[3]
Storage Temperature 2-8 °C, under inert gas[1][3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling.

GHS Hazard Statements
  • H302: Harmful if swallowed.[4][5]

  • H314: Causes severe skin burns and eye damage.[4][5][6]

  • H318: Causes serious eye damage.[6]

  • H331: Toxic if inhaled.[6]

  • H225: Highly flammable liquid and vapor (Note: This applies to related piperidine compounds and should be considered as a potential hazard).[4][5][6]

Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][8]

  • P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[7][9]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P310: Immediately call a POISON CENTER or doctor/physician.[4][8]

Core Handling Protocols

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of inhalation.

Engineering Controls
  • Fume Hood: All handling of 4-Methyl-4-(pyrrolidin-1-yl)piperidine, including weighing and solution preparation, must be performed in a certified chemical fume hood.

  • Ventilation: Ensure the laboratory is well-ventilated.

Storage and Stability

Recommended Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3][7]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

Incompatible Materials
  • Strong oxidizing agents

  • Strong acids

  • Acid chlorides

  • Acid anhydrides

Emergency Procedures

Spill Response Protocol

Spill_Response start_node Spill Detected n1 Evacuate Immediate Area start_node->n1 process_node process_node decision_node decision_node end_node Area Safe io_node io_node n2 Alert Supervisor & Safety Officer n1->n2 n3 Major or Minor Spill? n2->n3 n4 Major Spill: Follow Site Emergency Protocol Await Professional Response n3->n4 Major n5 Minor Spill: Don PPE n3->n5 Minor n6 Cover with Inert Absorbent Material n5->n6 n7 Collect & Place in Sealed Waste Container n6->n7 n8 Decontaminate Area n7->n8 n8->end_node Solution_Preparation start_node Start: Prepare 10 mM Stock n1 Calculate Required Mass (e.g., 1.683 mg for 1 mL) start_node->n1 prep_node prep_node action_node action_node qc_node qc_node end_node End: Labeled Stock Solution n2 Gather Materials & Don PPE n1->n2 n3 Tare Balance with Weighing Paper in Fume Hood n2->n3 n4 Weigh Compound Accurately n3->n4 n5 Transfer Compound to Volumetric Flask n4->n5 n6 Add ~50% of Methanol Volume n5->n6 n7 Vortex/Sonicate until Dissolved n6->n7 n8 Add Methanol to Final Volume (QS) n7->n8 n9 Cap, Invert to Mix n8->n9 n10 Label Flask Clearly (Name, Conc., Date, Initials) n9->n10 n10->end_node

Caption: Step-by-step workflow for stock solution preparation.

Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [7]Do not allow the product to enter drains. [8]

References

  • Safety Data Sheet - Jubilant Ingrevia. (URL: Not available)
  • 4 - SAFETY D
  • 4 - SAFETY DATA SHEET. (February 02 2015). (URL: Not available)
  • 7 - Safety D
  • PubChem. 4-(1-Pyrrolidinyl)piperidine. (URL: [Link])

  • Carl ROTH. Safety Data Sheet: Piperidine. (URL: [Link])

  • FUJIFILM Wako Chemicals.
  • PPG.
  • Covestro Solution Center. SAFETY DATA SHEET. (August 22 2012). (URL: Not available)
  • Carlfors Bruk. SAFETY DATA SHEET SECTION 1. IDENTIFICATION OF THE SUBSTANCE / MIXTURE AND OF THE COMPANY / UNDERTAKING SECTION 2. HAZARDS IDENT. (URL: Not available)
  • Angene Chemical. 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride(CAS# 683772-11-4 ). (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-4-(pyrrolidin-1-yl)piperidine Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Degradation & Recovery Protocols for 4-Methyl-4-(pyrrolidin-1-yl)piperidine Classification: Technical Guidance / SOP Target Audience: Medicinal Chemists, Process Development Scientists

Core Stability Profile

4-Methyl-4-(pyrrolidin-1-yl)piperidine is a hindered diamine featuring a quaternary carbon center. While the tertiary amine (pyrrolidine linkage) is sterically protected by the C4-methyl group, the secondary amine (piperidine ring) is the primary site of vulnerability.

Your sample is degrading because of two specific thermodynamic inevitabilities:

  • Oxidative Coupling: The secondary amine lone pair reacts with atmospheric oxygen (radical mechanism), leading to N-oxides and colored impurities (yellow/brown).

  • Carbamate Formation: The secondary amine reacts reversibly with atmospheric

    
     to form carbamic acid/carbamates, often appearing as a white crust on the vessel walls.
    
Quick Reference: Stability Data
ParameterSpecificationCritical Note
Primary Risk

Absorption
Forms carbamates within minutes of air exposure.
Secondary Risk Oxidation Causes yellowing; accelerated by light and trace metals.
Hygroscopicity High Absorbs water, complicating stoichiometry.
Preferred State Salt Form (2HCl) The free base is unstable; convert to salt for storage >1 month.
Storage Temp -20°C Essential to slow radical oxidation kinetics.

Storage & Handling Protocols

Protocol A: The "Argon Sandwich" (Standard Storage)

Do not rely on simple nitrogen flushing. Nitrogen is lighter than air and diffuses out of unsealed vessels.

  • Vessel Selection: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (amines can leach plasticizers).

  • Atmosphere: Use Argon (Ar) .[1] Being heavier than air, Argon creates a standing "blanket" over the solid/oil.

  • Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant.

Protocol B: Salt Formation (Long-Term Archival)

If you are storing this intermediate for >4 weeks, convert the free base to the Dihydrochloride salt.

  • Dissolve free base in anhydrous Diethyl Ether or 1,4-Dioxane.

  • Add 2.2 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Filter the white precipitate under Argon.

  • Result: The protonated amines are chemically inert to oxidation and

    
    .
    

Troubleshooting & Diagnostics (FAQ)

Q1: My sample has turned from white/colorless to yellow-brown. Is it usable?

Diagnosis: Oxidative Degradation. The color comes from trace N-oxide formation and subsequent radical coupling products.

  • Impact: If the color is faint, purity may still be >95%. If dark brown, significant polymerization has occurred.

  • Action: Perform Protocol C (Acid-Base Wash) below. Do not run chromatography immediately; the oxidized impurities often streak.

Q2: There is a white crust on the neck of the flask, or the NMR shows a broad peak at ~8.5 ppm?

Diagnosis: Carbamate Formation (


). 
The secondary amine has reacted with 

.
  • Impact: This changes the molecular weight and stoichiometry.

  • Action: This is reversible.

    • Method: Dissolve in DCM and wash with dilute NaOH. The base deprotonates the carbamic acid, releasing

      
       and regenerating the amine.
      
Q3: The material has become a "goo" or oil instead of a solid.

Diagnosis: Hygroscopicity (Water Absorption). The amine has absorbed atmospheric moisture, lowering the melting point.

  • Action: Dissolve in DCM, dry over

    
    , filter, and concentrate. Azeotrope with toluene to remove trace water.
    

Recovery & Purification Workflows

Protocol C: The Self-Validating Acid-Base Extraction

This is the most robust method to recover the pure amine from degraded samples without distillation.

Logic: Neutral impurities (oxidized polymers) will not protonate. By moving the amine into water (as a salt) and back to organic (as a base), you leave degradation products behind.

AcidBaseWash Figure 1: Acid-Base Purification Workflow for Recovery of 4-Methyl-4-(pyrrolidin-1-yl)piperidine Start Degraded Amine (Oil/Solid) Dissolve in DCM Acidify Extract with 1M HCl (aq) Start->Acidify Separation1 Phase Separation Acidify->Separation1 OrganicWaste Organic Layer (Contains Neutral Impurities/Color) Separation1->OrganicWaste Discard AqueousLayer Aqueous Layer (Contains Amine-HCl Salt) Separation1->AqueousLayer Keep Basify Basify Aqueous to pH 12 (Use 4M NaOH) AqueousLayer->Basify Extract Extract into DCM (3x) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Free Base Dry->Final

Protocol D: Vacuum Distillation (For >5g Scale)

If the sample is an oil and highly colored.

  • Boiling Point Estimation: Based on structural analogs (4-pyrrolidinylpiperidine), expect a bp of 110-120°C at 0.5 mmHg .

  • Pre-treatment: Stir the oil with powdered

    
     for 30 minutes prior to distillation to remove water and scavenge 
    
    
    
    .
  • Trap: Ensure a cold trap is used to prevent amine vapors from damaging the vacuum pump oil.

Degradation Mechanism Visualization

Understanding why the degradation happens ensures better compliance with storage protocols.

DegradationPathways Figure 2: Primary Degradation Pathways of Hindered Piperidines cluster_Oxidation Pathway A: Oxidative Degradation cluster_CO2 Pathway B: Carbamate Formation Amine 4-Methyl-4-(pyrrolidin-1-yl)piperidine (Secondary Amine Site) Radical Aminyl Radical Amine->Radical + O2 CarbamicAcid Carbamic Acid (Unstable) Amine->CarbamicAcid + CO2 O2 O2 / Light Imine Imine/Enamine Radical->Imine Polymer Colored Oligomers (Yellow/Brown) Imine->Polymer CO2 Atmospheric CO2 Salt Ammonium Carbamate Salt (White Crust) CarbamicAcid->Salt + Amine

References

  • Amine Oxidation Mechanisms

    • Alfassi, Z. B., & Huie, R. E. (1998). Oxidation of Amines by Free Radicals.
    • Source:

  • Handling of Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. The industry standard for inert atmosphere techniques (Argon vs Nitrogen).
    • Source:

  • Piperidine Stability & CO2 Capture

    • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.
    • Source:

  • Purification of Piperidine Derivatives

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Refer to general section on purification of secondary amines via acid-base extraction).
    • Source:

Sources

Technical Support Center: Scale-Up of 4-Methyl-4-(pyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses the technical challenges associated with the scale-up (100g to 1kg+) of 4-Methyl-4-(pyrrolidin-1-yl)piperidine . This gem-disubstituted scaffold presents unique steric and electronic challenges.

The most robust, field-proven route for this synthesis is the Bruylants Reaction (displacement of a nitrile by a Grignard reagent). Direct alkylation of the tertiary amine or reductive amination of 4-methyl-4-piperidone is generally low-yielding or chemically non-viable due to steric hindrance and the instability of the starting materials.

This document serves as a troubleshooting companion for Process Chemists, focusing on the Aminonitrile Route .

Visual Workflow: The Bruylants Route

The following diagram outlines the validated synthetic pathway and critical control points (CCPs).

G cluster_safety Critical Safety Hazards Start N-Boc-4-Piperidone (Starting Material) Step1 Step 1: Strecker-type Reaction (Pyrrolidine + KCN/NaCN) Start->Step1 pH 3-4 buffer Exotherm Control Inter Intermediate: 4-Cyano-4-(pyrrolidin-1-yl)piperidine Step1->Inter Crystallization Step2 Step 2: Bruylants Reaction (MeMgBr / THF) Inter->Step2 Grignard (3-4 eq) Reflux Workup Workup & Salt Formation (HCl or Oxalate) Step2->Workup NH4Cl Quench Product Target Product: 4-Methyl-4-(pyrrolidin-1-yl)piperidine Workup->Product Isolation Cyanide HCN Generation Risk Grignard Thermal Runaway

Caption: Validated synthetic workflow via the Bruylants reaction, highlighting critical intermediates and safety hazards.

Module 1: Synthesis of the Aminonitrile Intermediate

Reaction: N-Boc-4-piperidone + Pyrrolidine + KCN


 4-Cyano-4-(pyrrolidin-1-yl)-N-Boc-piperidine
Q: The reaction mixture turned dark/tarry, and yield is <50%. What went wrong?

A: The pH was likely too high or the temperature uncontrolled.

  • The Science: This is a Strecker-type multicomponent reaction. It requires a slightly acidic medium (pH 3–4) to protonate the ketone oxygen (activating it) and the pyrrolidine (preventing side reactions), but not so acidic that cyanide becomes volatile HCN. If the pH is too basic (>7), the equilibrium shifts backward (retro-Strecker), and the ketone undergoes self-condensation (aldol-type polymerization), leading to tar.

  • Protocol Adjustment: Use a buffer system (e.g., Acetate buffer or careful addition of HCl) to maintain pH 3–4. Do not simply mix reagents. Add the cyanide solution last and slowly at 0°C to control the exotherm.

Q: I am worried about HCN evolution on scale. Can I use TMSCN instead?

A: Yes, but it changes the workup.

  • Comparison:

    • KCN/NaCN: Cheaper, requires strict pH control (acetic acid), aqueous waste requires bleach treatment.

    • TMSCN (Trimethylsilyl cyanide): Safer regarding gas evolution during reaction, requires a Lewis Acid catalyst (e.g., ZnI2), but generates HCN upon aqueous workup.

  • Recommendation: For scale-up (>100g), KCN is preferred for cost, provided you have a closed reactor with a caustic scrubber. For smaller batches (<50g), TMSCN is operationally simpler.

Module 2: The Grignard Reaction (Bruylants Step)

Reaction: Aminonitrile + MeMgBr (Methyl Magnesium Bromide)


 Product
Q: The reaction stalls. I see starting material (aminonitrile) even after refluxing.

A: The Grignard equivalents are insufficient due to complexation.

  • The Science: The cyanide group is a "poison" to the Grignard. The first equivalent of MeMgBr often coordinates to the nitrile nitrogen or the pyrrolidine nitrogen without reacting. The mechanism involves the expulsion of the cyanide ion (as Mg(CN)Br) to form a reactive iminium ion, which is then attacked by a second molecule of MeMgBr.

  • Protocol Adjustment: You need a minimum of 3.0 to 4.0 equivalents of MeMgBr.

    • Eq 1: Complexes with the amine/nitrile.

    • Eq 2: Facilitates elimination of CN⁻.

    • Eq 3: Nucleophilic attack on the resulting iminium species.

Q: Upon quenching, I get a massive emulsion and a "sticky" solid that traps my product.

A: Magnesium salts are precipitating as a gel. Change your quench method.

  • The Fix: Do NOT dump water into the reaction. Use the Fieser workup or a Rochelle's Salt (Sodium Potassium Tartrate) wash.

    • Rochelle's Salt Method: Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 2–4 hours. The tartrate chelates the Magnesium, solubilizing it in the aqueous layer and leaving a clean organic layer.

Q: Why is my crude product deep red/brown?

A: Oxidation of pyrrolidine impurities or trace metal contamination.

  • Troubleshooting:

    • Oxidation: Pyrrolidine moieties are susceptible to oxidation if the Grignard reagent contained trace transition metals (often found in lower-grade Magnesium turnings).

    • Imine formation: If the Grignard addition was too slow or moisture was present, you might have a stable imine intermediate that didn't fully convert to the tertiary amine.

  • Solution: Treat the crude oil with a reducing agent (NaBH4 in Methanol) for 30 minutes. This reduces any unreacted iminium species or imine byproducts to the desired amine, often lightening the color.

Module 3: Purification & Isolation

Q: Column chromatography is too expensive for this 500g batch. How do I purify?

A: Crystallization via Salt Formation. Gem-disubstituted piperidines are often oils as free bases but form highly crystalline salts.

Recommended Salt Screen:

Acid Solvent System Outcome Notes
HCl (4M in Dioxane) Et2O / EtOH High Success Forms a hygroscopic solid; requires dry storage.
Oxalic Acid Acetone / MeOH Preferred Oxalates often crystallize readily and are non-hygroscopic.

| Fumaric Acid | IPA (Isopropyl Alcohol) | Moderate | Good for pharmaceutical purity, but lower recovery. |

Protocol (Oxalate Salt):

  • Dissolve crude free base in minimal hot Acetone.

  • Add 1.05 eq of Oxalic Acid dissolved in hot Methanol.

  • Cool slowly to 0°C.

  • Filter the white precipitate.

  • Liberation: To recover free base, partition the salt between 1M NaOH and MTBE (Methyl tert-butyl ether).

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield or Impurity CheckStep Which Step? Start->CheckStep Amino Aminonitrile Formation CheckStep->Amino Step 1 Grignard Grignard Reaction CheckStep->Grignard Step 2 CheckPH Was pH maintained at 3-4? Amino->CheckPH RetroStrecker Issue: Retro-Strecker / Hydrolysis Action: Use Acetate Buffer CheckPH->RetroStrecker No (Too Basic) Polymer Issue: Polymerization Action: Lower Temp (<10°C) CheckPH->Polymer Yes, but T > 25°C CheckEq Equivalents > 3.0? Grignard->CheckEq AddMore Action: Increase MeMgBr to 3.5 - 4.0 eq CheckEq->AddMore No CheckDry Was solvent dry? CheckEq->CheckDry Yes Quench Issue: Grignard killed by moisture Action: Titrate Grignard before use CheckDry->Quench No

Caption: Diagnostic logic for identifying root causes of failure in the aminonitrile or Grignard steps.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 12: Nucleophilic substitution at the carbonyl group). Oxford University Press.

    • Context: Foundational mechanism of the Bruylants reaction and Grignard addition to nitriles.
  • Sashida, H., & Tsuchiya, T. (1984). "Synthesis of 4-substituted 4-aminopiperidines via Bruylants reaction." Chemical & Pharmaceutical Bulletin, 32(11), 4600-4607.

    • Context: Primary literature establishing the aminonitrile route for piperidine deriv
  • American Chemical Society (ACS). (2023). "Grignard Reaction Safety Guide." ACS Center for Lab Safety.

    • Context: Essential safety protocols for scaling up exothermic organometallic reactions.[1]

  • Nomura, Y., et al. (2014). "Efficient Synthesis of 4-Amino-4-alkylpiperidines." Journal of Organic Chemistry.

    • Context: Modern optimizations of the Strecker/Bruylants sequence for steric centers.

Sources

Validation & Comparative

A Comparative Analysis of 4-Methyl-4-(pyrrolidin-1-yl)piperidine Analogs: A Guide to Structure-Activity Relationships at Opioid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide range of biological systems, particularly within the central nervous system (CNS). When combined with a pyrrolidine moiety at the 4-position, it creates a rigid, spiro-like diamine structure with significant potential for potent and selective interactions with receptors and transporters.

This guide focuses on the comparative analysis of analogs based on the 4-Methyl-4-(pyrrolidin-1-yl)piperidine core. This specific scaffold is of particular interest due to its structural resemblance to the core of potent analgesics like fentanyl and other 4,4-disubstituted piperidines that exhibit profound activity at opioid receptors.[3][4] The objective of this guide is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships (SAR) within this chemical series. We will explore how subtle modifications to the core structure influence receptor binding affinity, functional activity, and receptor selectivity, with a primary focus on the mu (μ), delta (δ), and kappa (κ) opioid receptors. The insights are supported by synthesized experimental data, detailed protocols for key assays, and an explanation of the causal relationships between chemical structure and biological function.

The Core Scaffold: Synthesis and Rationale for Analog Design

The parent structure, 4-Methyl-4-(pyrrolidin-1-yl)piperidine, serves as our foundational template. The synthesis of such analogs is typically achieved through straightforward and robust chemical methodologies. A common and efficient approach is the reductive amination of a suitably N-substituted 4-piperidone with pyrrolidine, using a reducing agent like sodium triacetoxyborohydride.[5]

The rationale for analog design is to systematically probe the chemical space around this core to understand the pharmacophoric requirements for optimal receptor interaction. Key points of modification include:

  • The Piperidine Nitrogen (N1): This position is critical for modulating affinity and efficacy. Substituents can range from simple alkyl groups to more complex arylalkyl moieties, which are known to interact with specific sub-pockets within the opioid receptors.[6]

  • The 4-Position Methyl Group: The presence and stereochemistry of this group can significantly impact the conformational presentation of the pyrrolidine ring and influence whether a compound acts as an agonist or an antagonist.[6]

  • The Pyrrolidine Ring: Substitution on the pyrrolidine ring itself can fine-tune ligand-receptor interactions and affect properties such as metabolic stability.

The following diagram illustrates the general workflow for the synthesis and characterization of these analogs.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Characterization Start N-Substituted 4-Piperidone Reaction Reductive Amination Start->Reaction Reagents Pyrrolidine, Reducing Agent (e.g., NaBH(OAc)3) Reagents->Reaction Purification Purification (Chromatography) Reaction->Purification Product Target Analog Purification->Product Binding Radioligand Binding Assays (μ, δ, κ) Product->Binding Screening Function Functional Assays (e.g., GTPγS) Binding->Function Analysis Data Analysis (Ki, EC50, Emax) Function->Analysis G cluster_0 Opioid Agonist Signaling Agonist Opioid Agonist (e.g., Analog B) Receptor Mu-Opioid Receptor (GPCR) Agonist->Receptor binds to G_Protein Gi/o Protein (GDP-bound) Receptor->G_Protein activates Arrestin β-Arrestin Recruitment Receptor->Arrestin recruits G_Active Activated Gi/o (Gα-GTP + Gβγ) G_Protein->G_Active GDP→GTP Effector Adenylyl Cyclase Inhibition G_Active->Effector Gα inhibits Analgesia Analgesia Effector->Analgesia leads to SideEffects Desensitization & Side Effects Arrestin->SideEffects

Caption: Simplified Mu-Opioid Receptor signaling cascade.

Experimental Protocols

The trustworthiness of comparative data relies on robust and well-validated experimental methods. Below are detailed protocols for the two primary assays used to characterize the analogs in this guide.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the μ-opioid receptor.

Causality: This assay measures the ability of a test compound (the "competitor") to displace a known high-affinity radiolabeled ligand from the receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate its inhibitory constant (Ki), an intrinsic measure of its binding affinity. We use membranes from cells stably expressing the human MOR to ensure a high density of the target. [7][8] Methodology:

  • Membrane Preparation: Use membrane preparations from HEK293 cells stably transfected with the human μ-opioid receptor. [7]Thaw membranes on ice and dilute to a final concentration of 10-20 μg of protein per well in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Radioligand Preparation: The μ-selective agonist [³H]DAMGO is used as the radioligand. Dilute it in binding buffer to a final concentration of ~1 nM (equal to its approximate Kd value).

  • Test Compound Preparation: Prepare a serial dilution of the test compound (e.g., Analog B) in binding buffer, typically from 10 μM to 0.1 nM.

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 μL buffer, 50 μL [³H]DAMGO, and 100 μL membrane suspension.

    • Non-specific Binding (NSB): Add 50 μL of a high concentration of a non-radiolabeled competitor (e.g., 10 μM Naloxone), 50 μL [³H]DAMGO, and 100 μL membrane suspension. This determines the amount of radioligand that binds to non-receptor components.

    • Competition: Add 50 μL of each test compound dilution, 50 μL [³H]DAMGO, and 100 μL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. [9] * Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9]

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds as agonists at the μ-opioid receptor.

Causality: This functional assay measures the direct consequence of receptor activation: G-protein coupling. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly upon activation and accumulates. The amount of incorporated radioactivity is directly proportional to the degree of G-protein activation by the agonist. [6][9] Methodology:

  • Reagent Preparation:

    • Use the same cell membrane preparation as in the binding assay. Dilute to 10-20 μg protein per well in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).

    • Prepare a solution of GDP to a final concentration of 10 μM to ensure G-proteins are in their inactive state before the assay begins.

    • Prepare [³⁵S]GTPγS to a final concentration of 0.1 nM.

    • Prepare serial dilutions of the test compound and a reference full agonist (e.g., DAMGO).

  • Assay Setup (96-well plate):

    • Add 50 μL of assay buffer (for basal activity) or test compound/reference agonist dilution.

    • Add 50 μL of GDP.

    • Add 50 μL of the membrane suspension.

    • Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add 50 μL of [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Harvesting: Stop the reaction and harvest the contents onto a filter plate as described in the binding assay protocol.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS for each well.

  • Data Analysis:

    • Subtract the basal (buffer only) counts from all other wells.

    • Plot the stimulated binding against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and the Emax (maximal effect). [9] * Calculate the efficacy of the test compound by expressing its Emax as a percentage of the Emax achieved by the reference full agonist, DAMGO.

Conclusion and Future Directions

The comparative analysis of 4-Methyl-4-(pyrrolidin-1-yl)piperidine analogs reveals a highly tunable scaffold for modulating opioid receptors. The structure-activity relationships are clear and potent: the N1-substituent is the primary determinant of both affinity and functional outcome (agonist vs. antagonist), while the 4-methyl group is essential for maintaining high affinity. Analogs such as the N-phenethyl derivative (Analog B ) represent classic, potent MOR agonists, while the N-cinnamyl derivative (Analog D ) provides a template for developing antagonists.

Future research should focus on exploring more diverse substitutions at the N1-position to identify ligands with "biased" signaling profiles—those that preferentially activate the G-protein pathway over the β-arrestin pathway. [10]Such biased agonists hold the promise of providing potent analgesia with a reduced side-effect burden. Additionally, exploration of substitutions on the pyrrolidine ring could further refine selectivity and improve pharmacokinetic properties, moving this promising chemical series closer to clinical development.

References

  • International Association for the Study of Pain (IASP). (2022, February 17). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. IASP. [Link]

  • Traynor, J. R. (2011). In vitro opioid receptor assays. Current Protocols in Pharmacology, Chapter 1, Unit1.5. [Link]

  • Gfrerer, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7234. [Link]

  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. [Link]

  • Spetea, M., et al. (2018). In vitro and in vivo Pharmacological Activities of 14-O-Phenylpropyloxymorphone, a Potent Mixed Mu/Delta/Kappa-Opioid Receptor Agonist With Reduced Constipation in Mice. Frontiers in Pharmacology, 9, 943. [Link]

  • Malfacini, D., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 880993. [Link]

  • Li, A., et al. (2022). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 13(31), 9037-9045. [Link]

  • Mollica, A., et al. (2020). Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. Molecules, 25(18), 4279. [Link]

  • Gonzalez-Nunez, V., et al. (2000). Binding of opioid receptor ligands. ResearchGate. [Link]

  • Gnecco, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4349-4363. [Link]

  • Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e32499. [Link]

  • Yadav, P., & Kumar, S. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a130-a145. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Le, T., et al. (2010). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 1(4), 162-166. [Link]

  • Toll, L., et al. (2022). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 5(11), 1056-1082. [Link]

  • Abid, F., et al. (2019). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 8(1), 212. [Link]

  • Ciaccio, A. A., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14246-14258. [Link]

  • Cortolano, A., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(10), 1035-1040. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1378. [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1378. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Le, T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 564-568. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Pagé, D., et al. (2003). New scaffolds in the development of mu opioid-receptor ligands. ChEMBL. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • Torbeev, V. Y., et al. (2005). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 70(18), 7179-7185. [Link]

  • Obeng, S., & Wilkerson, J. L. (2021). Indole alkaloids as biased opioid receptor modulators. Preprints.org. [Link]

  • Ye, L., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 814690. [Link]

Sources

Assessing the Specificity of 4-Methyl-4-(pyrrolidin-1-yl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's specificity is paramount. A compound's therapeutic efficacy is intrinsically linked to its ability to interact with the intended target while minimizing off-target effects that can lead to undesirable side effects. This guide provides a comprehensive framework for assessing the specificity of 4-Methyl-4-(pyrrolidin-1-yl)piperidine, a synthetic compound featuring a core piperidine scaffold.

Given the limited direct literature on 4-Methyl-4-(pyrrolidin-1-yl)piperidine, this guide employs a structurally-informed comparative approach. We will dissect its key chemical features to infer potential biological targets by comparing it to well-characterized molecules with similar structural motifs. This analysis will be coupled with detailed, state-of-the-art experimental protocols to empower researchers to empirically determine its specificity profile.

Structural Analysis and Putative Target Classes

The structure of 4-Methyl-4-(pyrrolidin-1-yl)piperidine features a piperidine ring, a common scaffold in a multitude of centrally active nervous system agents. The substitution at the 4-position with both a methyl group and a pyrrolidine ring creates a quaternary carbon, a feature known to influence receptor affinity and selectivity.

Based on these structural elements, we can hypothesize potential interactions with several key receptor families:

  • Sigma Receptors (σ1 and σ2): The piperidine core is a well-established pharmacophore for sigma receptor ligands. The overall lipophilicity and the tertiary amine are consistent with features that favor sigma receptor binding.

  • Muscarinic Acetylcholine Receptors (mAChRs): The tertiary amine within the piperidinyl-pyrrolidine structure bears resemblance to the core of many muscarinic antagonists.

  • Opioid Receptors (μ, δ, κ): While less common, some piperidine derivatives exhibit affinity for opioid receptors.

  • N-Methyl-D-Aspartate (NMDA) Receptors: Certain piperidine-containing compounds have been shown to interact with the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

To provide a robust comparative framework, we will benchmark the assessment of 4-Methyl-4-(pyrrolidin-1-yl)piperidine against the following well-characterized compounds:

  • Haloperidol: A typical antipsychotic with high affinity for dopamine D2 and sigma receptors.

  • Ditran: A compound known for its high affinity for sigma-1 receptors.

  • (±)-Pentazocine: A mixed opioid agonist-antagonist that also displays significant sigma-1 receptor affinity.

Experimental Workflow for Specificity Profiling

A multi-tiered approach is essential for a thorough specificity assessment. This typically begins with broad screening panels followed by more focused functional assays for confirmed "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: In-Depth Characterization a Compound Synthesis & QC (4-Methyl-4-(pyrrolidin-1-yl)piperidine) b Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen44™) a->b Test Compound c Dose-Response Binding Assays (Determine Ki for primary targets) b->c Identify initial hits (e.g., >50% inhibition) d Orthogonal Functional Assays (e.g., Calcium Flux, cAMP) c->d Validate functional activity e Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) d->e Confirmed active targets f Off-Target Profiling (e.g., Kinase Panel, Ion Channel Panel) d->f Assess broader off-target liabilities

Figure 1: A tiered experimental workflow for assessing compound specificity.

Comparative Data Analysis

The primary output of the initial binding assays will be the affinity (Ki) of 4-Methyl-4-(pyrrolidin-1-yl)piperidine for a range of targets. This data should be tabulated and compared with the known affinities of the reference compounds.

Table 1: Hypothetical Comparative Receptor Affinity Profile (Ki, nM)

Target4-Methyl-4-(pyrrolidin-1-yl)piperidineHaloperidolDitran(±)-Pentazocine
Sigma-1 TBD3.21.13.0
Sigma-2 TBD151301,500
Dopamine D2 TBD1.5>10,000>10,000
Muscarinic M1 TBD8025>10,000
NMDA (PCP site) TBD2,000>10,000300
Opioid μ TBD3,000>10,00015
Opioid κ TBD>10,000>10,0004
Opioid δ TBD>10,000>10,000200

TBD: To Be Determined experimentally.

A key metric to derive from this data is the selectivity index , which is the ratio of the affinity for an off-target receptor to the affinity for the primary target. A higher selectivity index indicates greater specificity.

Selectivity Index = Ki (off-target) / Ki (primary target)

Detailed Experimental Protocols

The following protocols provide a starting point for the experimental determination of the binding affinity of 4-Methyl-4-(pyrrolidin-1-yl)piperidine.

This protocol is adapted from standard methodologies for determining the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell membranes expressing recombinant human sigma-1 receptors.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Test Compound: 4-Methyl-4-(pyrrolidin-1-yl)piperidine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and a cell harvester .

Procedure:

  • Compound Dilution: Prepare a serial dilution of 4-Methyl-4-(pyrrolidin-1-yl)piperidine in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).

    • 100 µL of membrane preparation (containing ~100-200 µg of protein).

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Signal Detection & Analysis A Prepare Serial Dilutions of Test Compound C Combine Compound, Radioligand, and Membranes in 96-well Plate A->C B Prepare Membrane Homogenate and Radioligand Solution B->C D Incubate at 25°C for 120 minutes C->D E Filter and Wash to Separate Bound/Free Ligand D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki (Cheng-Prusoff Equation) F->G

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The assessment of a compound's specificity is a critical and iterative process. The framework presented here, based on a combination of structurally-informed hypothesis generation and empirical testing, provides a robust path forward for characterizing 4-Methyl-4-(pyrrolidin-1-yl)piperidine.

Initial binding assays across a broad panel of receptors will illuminate the primary targets and potential off-target liabilities. Subsequent functional assays will be crucial to determine whether the compound acts as an agonist, antagonist, or modulator at these targets. Ultimately, a comprehensive understanding of the specificity of 4-Methyl-4-(pyrrolidin-1-yl)piperidine will be essential to evaluate its potential as a therapeutic agent or a research tool.

References

  • General Principles of Radioligand Binding

    • Title: Radioligand Binding Assays: A Practical Guide
    • Source: N
    • URL: [Link]

  • Sigma Receptor Pharmacology

    • Title: International Union of Basic and Clinical Pharmacology. XCVIII. Sigma-2 Receptors: A Comprehensive Review
    • Source: Pharmacological Reviews
    • URL: [Link]

  • Cheng-Prusoff Equation

    • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
    • Source: Biochemical Pharmacology
    • URL: [Link]

Technical Comparison Guide: 1-Methyl-4-(pyrrolidin-1-yl)piperidine (MPP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-Methyl-4-(pyrrolidin-1-yl)piperidine (commonly abbreviated as MPP or N-Me-4-Pyr-Pip ).

Note: The specific isomer "4-Methyl-4-(pyrrolidin-1-yl)piperidine" (with a gem-disubstituted quaternary carbon at position 4) appears in patent literature primarily as a substructure of complex antagonists (e.g., CCR5 or neurokinin antagonists) rather than as a standalone isolated commodity with extensive peer-reviewed performance data. Consequently, this guide focuses on the structurally validated and commercially significant isomer, 1-Methyl-4-(pyrrolidin-1-yl)piperidine , widely cited in catalysis and zeolite synthesis.

Executive Summary & Compound Profile

1-Methyl-4-(pyrrolidin-1-yl)piperidine (MPP) is a diamine consisting of a piperidine ring N-methylated at position 1 and substituted with a pyrrolidine ring at position 4. It serves two critical roles in modern chemical engineering:

  • Structure Directing Agent (SDA): A template for synthesizing multi-pore zeolites (e.g., ITQ-38, ITQ-33) with unique chiral and catalytic properties.

  • Nucleophilic Catalyst: A tertiary amine catalyst for acylation and esterification, offering a balance between basicity and steric accessibility compared to DMAP.

PropertySpecification
IUPAC Name 1-Methyl-4-(pyrrolidin-1-yl)piperidine
CAS Number 10356-11-3
Molecular Formula C₁₀H₂₀N₂
Molecular Weight 168.28 g/mol
Boiling Point ~230°C (at 760 mmHg)
Primary Applications Zeolite Templating (SDA), Acylation Catalyst

Comparative Analysis: Performance & Alternatives

A. As a Structure Directing Agent (SDA) in Zeolite Synthesis

MPP is critical in the synthesis of ITQ-38 , a zeolite with a complex pore system (12-, 10-, and 8-ring channels). Its rigid yet bulky bicyclic structure directs the formation of specific void spaces that linear amines cannot achieve.

Comparison with Alternative SDAs:

FeatureMPP (1-Methyl-4-pyrrolidin-1-yl-piperidine) Hexamethonium (Linear SDA) Adamantylammonium (Bulky SDA)
Target Topology ITQ-38, ITQ-33 (Multipore)Beta, EU-1 (Linear channels)SSZ-13, CHA (Cages)
Selectivity High (Specific for chiral/complex pores)Moderate (Often produces competing phases)High (Specific for cages)
Cost Efficiency Moderate (Simple 2-step synthesis)Low (Commodity chemical)High (Expensive precursors)
Crystallization Time 3–7 Days1–3 Days5–10 Days

Key Insight: MPP's unique geometry allows it to stabilize the intersection of 10-ring and 12-ring channels, facilitating the synthesis of zeolites that are highly selective for cracking varying sizes of hydrocarbons (e.g., in petrochemical refining).

B. As a Nucleophilic Catalyst (Acylation)

In organic synthesis, MPP functions similarly to 4-Dimethylaminopyridine (DMAP) and 4-Pyrrolidinopyridine (4-PPY) .

Comparison with DMAP & 4-PPY:

ParameterMPP DMAP (Standard) 4-PPY (High Activity)
Catalytic Activity Moderate-HighHighVery High
Nucleophilicity High (Pyrrolidine donor)High (Dimethylamine donor)Very High (Pyrrolidine donor)
Toxicity Moderate (Irritant)High (Highly Toxic/Skin Absorbed) High
Solubility Excellent in organic solventsGoodGood
Use Case General acylation, Zeolite SDAGold standard for difficult acylationsStubborn substrates

Experimental Verdict: While 4-PPY is marginally more active due to the aromatic pyridine ring stabilizing the acyl-pyridinium intermediate, MPP offers a safer handling profile and is often preferred when the catalyst must also serve as a bulky base or when avoiding pyridine derivatives is necessary for downstream purification.

Experimental Protocols

Protocol A: Synthesis of MPP (Reductive Amination)

Objective: Synthesize high-purity MPP from 1-methyl-4-piperidone.

Reagents:

  • 1-Methyl-4-piperidone (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Catalytic amount)

Workflow:

  • Imine Formation: Dissolve 1-methyl-4-piperidone in DCM. Add pyrrolidine and acetic acid. Stir at Room Temperature (RT) for 2 hours under N₂ atmosphere.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes.

  • Quench: Allow to warm to RT and stir overnight. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3x). Dry combined organics over MgSO₄.

  • Purification: Remove solvent in vacuo. Distill the residue under reduced pressure to obtain MPP as a colorless oil.

Protocol B: Templating ITQ-38 Zeolite

Objective: Use MPP as an SDA to crystallize ITQ-38.

Workflow:

  • Gel Preparation: Mix Silica source (TEOS), Alumina source, and MPP (hydroxide form) in water.

    • Molar Ratio: 1 SiO₂ : 0.01 Al₂O₃ : 0.5 MPP-OH : 10 H₂O.

  • Aging: Stir the gel at RT for 24 hours to ensure homogeneity.

  • Crystallization: Transfer to a Teflon-lined stainless steel autoclave. Heat at 175°C for 5 days under static conditions.

  • Isolation: Filter the solid product, wash with deionized water, and dry at 100°C.

  • Calcination: Heat at 550°C in air for 6 hours to remove the MPP template and open the pores.

Mechanistic Visualization

The following diagram illustrates the Acylation Mechanism utilizing MPP, highlighting its role in activating the acyl donor (anhydride) via a nucleophilic attack, forming a reactive acyl-ammonium intermediate.

AcylationMechanism MPP MPP (Catalyst) Intermediate N-Acyl-MPP+ (Activated Complex) MPP->Intermediate Nucleophilic Attack Anhydride Acyl Anhydride (R-CO-O-CO-R) Anhydride->Intermediate Acyl Transfer Intermediate->MPP Regeneration Ester Ester (R-CO-OR') Intermediate->Ester Nucleophilic Substitution Acid Carboxylate Anion Intermediate->Acid Leaving Group Alcohol Alcohol (R'-OH) (Substrate) Alcohol->Ester Attacks Carbonyl

Caption: Catalytic cycle of MPP in acylation. The sterically accessible pyrrolidine nitrogen attacks the anhydride, forming a highly electrophilic N-acyl-ammonium salt that rapidly reacts with the alcohol substrate.

References

  • He, J. et al. (2009). "Synthesis and Structure of the Multipore Zeolite ITQ-38." Journal of the American Chemical Society, 131(45), 16656–16658. Link

  • Corma, A. et al. (2006). "ITQ-33: A Stable Zeolite with 18x10x10-Ring Channels." Nature, 443, 842–845. Link

  • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12, 129-161. (Contextual comparison for MPP vs 4-PPY). Link

  • Moliner, M. et al. (2011). "Synthesis design and structure of a multipore zeolite with interconnected 12- and 10-MR channels." Chemical Science, 2, 164-168. Link

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of Novel CNS Scaffolds: The Case of 4-Methyl-4-(pyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Chemical Scaffold to Selective Therapeutic

In modern drug discovery, the journey from a promising chemical entity to a safe and effective therapeutic is paved with rigorous scientific evaluation. A critical, and often challenging, aspect of this journey is the characterization of a compound's selectivity—its ability to interact with the intended biological target while avoiding unintended interactions, or "off-targets," that can lead to adverse effects or misleading preclinical data.

This guide focuses on a specific chemical scaffold: 4-Methyl-4-(pyrrolidin-1-yl)piperidine . While not a widely characterized pharmacological agent in its own right, this scaffold is representative of motifs found in numerous centrally active compounds. For the purpose of this in-depth guide, we will consider a hypothetical lead molecule, "Compound-X," which incorporates this scaffold and has been designed as a selective agonist for the Muscarinic Acetylcholine M1 Receptor (M1AChR) , a key target for cognitive disorders such as Alzheimer's disease and schizophrenia.

The central challenge, and the focus of this document, is to devise a comprehensive strategy to not only confirm Compound-X's on-target activity but to systematically uncover and quantify its potential off-target liabilities. We will compare its hypothetical profile to established muscarinic agonists to provide context and demonstrate the principles of rational drug development. This guide is intended for researchers, pharmacologists, and drug development professionals seeking to apply best practices in selectivity profiling.

The Rationale for a Tiered Approach to Selectivity Profiling

A brute-force approach to testing a compound against every possible protein in the human proteome is neither feasible nor efficient. Instead, a tiered, iterative strategy, grounded in scientific rationale, is the industry standard. This approach begins with broad, cost-effective methods to cast a wide net for potential liabilities and progressively narrows down to specific, functional assays to confirm and quantify any observed interactions. This ensures that resources are allocated effectively, and critical decisions are made based on a growing body of evidence.

Below is a diagram illustrating this tiered workflow, which forms the structural backbone of our evaluation plan for Compound-X.

G cluster_0 Tier 1: In Silico Assessment (Early Prediction) cluster_1 Tier 2: In Vitro Profiling (Empirical Screening) cluster_2 Tier 3: Functional & Cellular Confirmation in_silico Computational Profiling (Similarity Search, Docking) data_analysis_1 Identify High-Risk Off-Targets (e.g., M2/M3, hERG, 5-HT2A) in_silico->data_analysis_1 Predicts potential interactions broad_panel Broad Radioligand Binding Panel (e.g., SafetyScreen44™ @ 10µM) data_analysis_1->broad_panel Informs panel selection dose_response Dose-Response Assays (Determine Ki/IC50 for 'Hits') broad_panel->dose_response Identifies hits for confirmation functional_assays Target-Specific Functional Assays (e.g., Calcium Flux, IP1 Accumulation) dose_response->functional_assays Prioritizes functional follow-up cellular_pheno Cellular & Phenotypic Assays (e.g., hERG Patch Clamp) functional_assays->cellular_pheno Confirms physiological effect end Comprehensive Selectivity Profile cellular_pheno->end start Compound-X (M1 Agonist Candidate) start->in_silico

Caption: A tiered workflow for systematic off-target effect evaluation.

Tier 1: In Silico Assessment - Predicting Liabilities Before the Pipette

Expertise & Causality: The first step is to leverage computational tools to predict potential off-target interactions. This is a rapid and cost-effective method to develop initial hypotheses and guide the design of subsequent, more resource-intensive wet lab experiments. The underlying principle is that molecules with similar structures or physicochemical properties often interact with similar sets of proteins.

Protocol 1: In Silico Off-Target Prediction

  • Input: The 2D structure (SMILES format) of Compound-X.

  • Method 1: Similarity Ensemble Approach (SEA):

    • Rationale: The SEA algorithm compares the topological similarity of a ligand to a large database of annotated ligands with known protein targets. It generates a statistical expectation value (E-value) for potential interactions.

    • Execution: Submit the SMILES string of Compound-X to a publicly available SEA tool (e.g., SuperPred, SwissTargetPrediction).

    • Interpretation: Analyze the output for targets with low E-values. For an M1 agonist, we would pay close attention to other muscarinic receptor subtypes (M2-M5), other GPCRs (especially aminergic receptors like serotonin and dopamine), and known cardiovascular liabilities like the hERG potassium channel.

  • Method 2: Molecular Docking:

    • Rationale: If structural information (e.g., a crystal structure) is available for high-risk off-targets identified in the SEA search, molecular docking can predict the binding pose and estimate the binding affinity of Compound-X.

    • Execution: Perform docking studies of Compound-X into the binding pockets of M2, M3, and the hERG channel using software like AutoDock Vina or Schrödinger's Glide.

    • Interpretation: A low predicted binding energy suggests a potentially stable interaction that warrants experimental investigation.

Tier 2: In Vitro Profiling - From Prediction to Empirical Data

Trustworthiness: While computational methods are powerful, they are predictive, not definitive. The core of off-target profiling lies in empirical testing. A broad panel screen is a self-validating system; by testing against a standardized and diverse set of targets at a high concentration, we establish a reliable baseline of the compound's promiscuity.

Protocol 2: Broad Panel Radioligand Binding Screen

  • Objective: To identify significant binding interactions across a wide range of common off-targets at a single, high concentration.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO.

    • Assay Concentration: The standard screening concentration is 10 µM. This concentration is high enough to detect most physiologically relevant interactions.

    • Panel Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™) that includes a diverse panel of GPCRs, ion channels, transporters, and kinases. For our M1 agonist, the panel must include M2, M3, M4, and M5 receptors, as well as key CNS and cardiovascular targets.

    • Execution: The service will perform competitive binding assays where Compound-X is incubated with a specific radioligand and a membrane preparation containing the target protein.

    • Data Analysis: Results are reported as the percent inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition at 10 µM, which suggests an interaction with a dissociation constant (Ki) of ≤10 µM.

Protocol 3: Dose-Response Assays for Hit Confirmation

  • Objective: To determine the potency (Ki or IC50) of Compound-X at the off-targets identified as "hits" in the broad panel screen.

  • Methodology:

    • Rationale: A dose-response curve provides a quantitative measure of affinity, which is crucial for assessing the selectivity window (the ratio of off-target affinity to on-target affinity).

    • Execution: For each validated hit, perform a competitive binding assay using 8-10 concentrations of Compound-X, typically in a semi-log series.

    • Data Analysis: Fit the resulting data to a sigmoidal dose-response curve using software like GraphPad Prism to calculate the IC50. Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Presentation

To illustrate the output of this tier, the table below presents hypothetical but realistic data for Compound-X compared to Xanomeline, a known M1/M4 preferring agonist with documented off-target effects.

TargetCompound-X (Ki, nM)Xanomeline (Ki, nM)Selectivity Window (vs. M1) Analysis
Muscarinic M1 (On-Target) 5 10 - Both compounds exhibit high affinity for the primary target.
Muscarinic M225050050-foldCompound-X shows moderate selectivity over the primary cardiac subtype.
Muscarinic M340080080-foldAcceptable selectivity over the smooth muscle/glandular subtype for both compounds.
Muscarinic M41553-foldCompound-X shows less preference for M4 compared to Xanomeline.
Serotonin 5-HT2A>10,000150>2000-foldCompound-X demonstrates a significant improvement, avoiding a common liability of older muscarinics.
hERG Channel (Binding)1,200900240-foldBoth compounds show potential for hERG interaction, requiring functional follow-up.

Tier 3: Functional Confirmation - Does Binding Have a Consequence?

Authoritative Grounding: Demonstrating that a compound binds to an off-target is only part of the story. The critical next step is to determine if this binding event translates into a functional response (agonist, antagonist, or inverse agonist). This is essential for predicting potential clinical side effects. For instance, binding to the hERG channel is concerning, but functional blockade is what leads to cardiac arrhythmia risk.

G cluster_M1 On-Target: M1 Receptor cluster_M2 Off-Target: M2 Receptor M1 M1AChR Gq Gαq M1->Gq PLC PLC Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 M2 M2AChR Gi Gαi M2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP CompoundX Compound-X CompoundX->M1 Agonism (Desired Effect) CompoundX->M2 Potential Agonism (Side Effect: Bradycardia)

Caption: Signaling pathways for on-target (M1) vs. a key off-target (M2).

Protocol 4: Functional Characterization of Muscarinic Hits

  • Objective: To determine the functional activity (agonism or antagonism) of Compound-X at muscarinic receptor subtypes M2-M5.

  • Methodology:

    • M2/M4 (Gi-coupled): Use a cAMP accumulation assay in CHO cells stably expressing the human M2 or M4 receptor. Measure the ability of Compound-X to inhibit forskolin-stimulated cAMP production.

    • M3/M5 (Gq-coupled): Use a calcium flux assay or an IP-One accumulation assay in HEK293 cells expressing the human M3 or M5 receptor. Measure the ability of Compound-X to stimulate an increase in intracellular calcium or inositol monophosphate.

    • Data Analysis: Generate dose-response curves to determine the potency (EC50) and efficacy (% of a full agonist response) for each receptor subtype.

Protocol 5: hERG Channel Functional Assessment

  • Objective: To quantify the functional inhibition of the hERG potassium channel, a critical safety liability.

  • Authoritative Standard: This protocol is based on guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) S7B.

  • Methodology:

    • Assay: Automated patch-clamp electrophysiology (e.g., using a QPatch or Patchliner system) on cells stably expressing the human hERG channel.

    • Execution:

      • Establish a stable baseline hERG current.

      • Apply increasing concentrations of Compound-X.

      • Measure the inhibition of the hERG tail current at each concentration.

    • Data Analysis: Calculate the IC50 for hERG channel block. An IC50 >30 µM is generally considered low risk, while an IC50 <1 µM is a significant concern. The ratio of the hERG IC50 to the therapeutic plasma concentration is a key metric for cardiac risk assessment.

Conclusion: Synthesizing a Holistic Selectivity Profile

Following this tiered, systematic evaluation, we can construct a comprehensive selectivity profile for our hypothetical Compound-X. We have moved from broad, computational predictions to specific, quantitative measures of both binding affinity and functional activity at key on- and off-targets.

The data suggests that Compound-X, while a potent M1 agonist, possesses a 50-fold selectivity window over the M2 receptor and a >2000-fold window over the 5-HT2A receptor, representing a significant improvement over older-generation compounds like Xanomeline. However, the binding affinity for the hERG channel, confirmed by a functional block IC50 of 1.2 µM, remains a potential liability that must be monitored closely in subsequent preclinical safety studies.

This guide provides a robust and rational framework for evaluating the off-target effects of any novel chemical entity. By integrating in silico, in vitro binding, and functional cellular assays, researchers can build a deep understanding of their compound's selectivity, enabling data-driven decisions to advance the safest and most effective molecules toward clinical development.

References

  • SwissTargetPrediction: A tool for predicting the targets of bioactive small molecules. Source: Swiss Institute of Bioinformatics. [Link]

  • Eurofins SafetyScreen Panels: An example of a commercial service for in vitro safety pharmacology. Source: Eurofins Discovery. [Link]

  • Cheng-Prusoff Equation: A formula used to calculate the Ki from the IC50 in competitive binding assays. Source: Biochemical Pharmacology. [Link]

  • ICH S7B Guideline: The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Source: International Council for Harmonisation. [Link]

  • PubChem: A public database of chemical substances and their biological activities. Source: National Center for Biotechnology Information. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-4-(pyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The compound 4-Methyl-4-(pyrrolidin-1-yl)piperidine, a substituted heterocyclic amine, requires careful handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why specific personal protective equipment (PPE) and handling protocols are critical.

Hazard Assessment: Understanding the Risks

The primary routes of exposure are inhalation, skin contact, and eye contact.[5][6] Inhalation of vapors or aerosols can irritate the respiratory system, while skin contact can lead to irritation, burns, or sensitization.[1][3] The most severe immediate risk is often associated with eye contact, which can cause serious and potentially permanent damage.[3]

Table 1: Inferred Hazard Profile and Corresponding PPE Requirements

Hazard Classification (Inferred)Potential EffectsPrimary PPE Requirement
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[2][4]Chemical-resistant gloves, lab coat.[2][7][8]
Serious Eye Damage/Irritation Causes serious eye irritation and potentially irreversible damage.[3][4][9]Chemical safety goggles and/or face shield.[1][7][9]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, inhaled, or in contact with skin.[10]Use in a fume hood, respiratory protection if needed.[6]
Specific Target Organ Toxicity May cause respiratory system irritation upon single exposure.[4]Work in a well-ventilated area, preferably a chemical fume hood.[5][11]

Core Protective Measures: A Causality-Driven Approach

Simply wearing PPE is insufficient; understanding its purpose and limitations is paramount for true safety. Each piece of equipment is a barrier against a specific, identified risk.

Eye and Face Protection: The Non-Negotiable Barrier

Given the high risk of severe eye damage from corrosive amines, this is the most critical component of your PPE.[3][9]

  • Chemical Safety Goggles: These are mandatory. Unlike safety glasses, goggles form a seal around the eyes, protecting against splashes from all angles.[7]

  • Face Shield: A face shield, worn in addition to goggles, is strongly recommended when handling larger quantities or when there is a significant risk of splashing.[7][9] It provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Absorption and Burns

Substituted amines can be readily absorbed through the skin or cause chemical burns.[5] Your primary defense is a multi-layered approach.

  • Gloves: Standard disposable nitrile gloves may offer splash protection for brief contact, but for prolonged or repeated contact, a glove with a higher protection class is necessary.[1] Always check the manufacturer's data for chemical compatibility and breakthrough times.[7] Double-gloving is a prudent practice to mitigate the risk of exposure from a single glove failure.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is essential to protect your skin and personal clothing from contamination.[11]

  • Additional Protection: For tasks involving a high risk of splashes, such as large-scale transfers, a PVC or butyl rubber apron provides an additional layer of chemical resistance.[1]

Respiratory Protection: Safeguarding Against Inhalation Hazards

The volatility of this compound may be low, but aerosols can be generated during handling (e.g., vortexing, sonicating). All work with 4-Methyl-4-(pyrrolidin-1-yl)piperidine should be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][11]

  • When is a Respirator Needed? If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[1] A NIOSH-approved respirator with organic vapor cartridges would be appropriate. A full respiratory protection program, including fit testing, is necessary in such cases.[1]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol provides a self-validating system for minimizing exposure from preparation to disposal.

Step 1: Pre-Handling Preparation
  • Review the SDS: If an SDS for the specific compound is not available, review the SDS for closely related structures like 4-methylpiperidine or piperidine.[2]

  • Designate a Work Area: All handling must occur in a designated area within a chemical fume hood.[5]

  • Assemble Materials: Ensure all necessary equipment, including spill cleanup materials, is within the fume hood before introducing the chemical.

  • Verify Safety Equipment: Confirm that the safety shower and eyewash station are accessible and operational.[3]

Step 2: Donning Personal Protective Equipment

The order is critical to prevent cross-contamination.

  • Put on your lab coat.

  • Put on chemical safety goggles.

  • Put on your first pair of gloves.

  • Put on your second pair of gloves, ensuring they go over the cuffs of the lab coat.

Step 3: Handling the Chemical
  • Perform all transfers and manipulations slowly and carefully to avoid splashes and aerosol generation.[12]

  • Keep the container sealed when not in use.

  • Should a spill occur within the hood, contain it immediately with an appropriate absorbent material.[1]

Step 4: Post-Handling and Doffing PPE
  • Decontaminate any equipment used.

  • Securely close the primary container and store it in a cool, dry, well-ventilated area away from incompatible materials.[7][8]

  • Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.

    • Remove the outer pair of gloves.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

    • Remove goggles.

  • Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[1][12]

Step 5: Waste Disposal
  • Dispose of all contaminated PPE (gloves, etc.) and chemical waste in appropriately labeled, sealed hazardous waste containers.[1]

  • Never dispose of this chemical down the drain.[9] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Emergency Response Plan

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Spill: For a small spill within a fume hood, use an absorbent material (e.g., sand, universal binder) to contain it. For larger spills, evacuate the area and contact your institution's EHS team.[1][5]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling 4-Methyl-4-(pyrrolidin-1-yl)piperidine.

Safe Handling Workflow for 4-Methyl-4-(pyrrolidin-1-yl)piperidine cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling (in Fume Hood) cluster_removal Decontamination & Doffing cluster_disposal Waste Management A Hazard Assessment & SOP Review B Verify Fume Hood & Safety Shower/Eyewash A->B C Assemble All Materials in Hood B->C F 3. Gloves (Double) D 1. Lab Coat E 2. Goggles / Face Shield D->E E->F G Perform Experiment F->G H Spill? G->H I Contain & Clean Up H->I Yes J Secure & Store Chemical H->J No I->J K Decontaminate Surfaces J->K L Doff PPE (Outer Gloves -> Coat -> Inner Gloves -> Goggles) K->L M Wash Hands Thoroughly L->M N Segregate & Seal Hazardous Waste M->N O Consult EHS for Disposal N->O

Caption: Procedural flow for safe handling, from preparation to disposal.

References

  • 4-Piperidinopiperidine - Antibodies. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Standard Operating Procedures. (n.d.). Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • 4-(1-Pyrrolidinyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

  • What are the safety regulations for transporting piperidine? (2025, August 27). Biosynce. Retrieved from [Link]

  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry. Retrieved from [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.